Astragaloside III
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFSMBDVZVUETN-BQAOMNQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331663 | |
| Record name | Astragaloside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84687-42-3 | |
| Record name | Astragaloside III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragaloside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astragaloside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRAGALOSIDE III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Astragaloside III from Astragalus membranaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astragaloside III, a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of methodologies, quantitative data, and experimental workflows. Detailed protocols for extraction, purification, and analysis are outlined to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
The discovery of this compound is intrinsically linked to the extensive phytochemical investigation of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. While the genus Astragalus has been a subject of study for decades, the specific identification of its numerous saponin constituents, including this compound, is a more recent development.
Early phytochemical studies on Astragalus species focused on the isolation and characterization of broader classes of compounds like polysaccharides and flavonoids. The structural complexity and isomeric nature of astragalosides presented significant analytical challenges. A pivotal moment in the specific identification of various astragalosides came with the application of advanced analytical techniques. A 2007 study by Xu et al. was instrumental in identifying a series of astragalosides, including what was designated as "Astragaloside IV isomer/III," using high-performance liquid chromatography–tandem atmospheric pressure chemical ionization mass spectrometry (HPLC–APCI–MS)[1]. This highlighted the presence of a compound structurally similar to the more abundant Astragaloside IV.
Subsequent research has solidified the chemical structure of this compound as a cycloartane-type triterpenoid saponin. It is characterized by a cycloastragenol aglycone with a 2-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl moiety attached at the C-3 position. The structural elucidation has been achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).
Experimental Protocols for Isolation and Purification
The isolation of this compound from the complex matrix of Astragalus membranaceus root extract is a multi-step process designed to enrich and purify the target compound. The following sections detail a comprehensive workflow, from initial extraction to final purification.
Extraction of Total Saponins
The initial step involves the extraction of total saponins from the dried and powdered roots of Astragalus membranaceus.
Protocol: Ethanol Reflux Extraction
-
Preparation of Plant Material: The dried roots of Astragalus membranaceus are pulverized into a coarse powder (approximately 40-60 mesh).
-
Solvent Selection: 70-80% aqueous ethanol is a commonly used solvent for the extraction of saponins.
-
Extraction Process:
-
The powdered root material is mixed with the 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).
-
The mixture is heated to reflux at 80°C for 2 hours with continuous stirring.
-
The extraction process is repeated twice to ensure maximum yield.
-
-
Filtration and Concentration:
-
The extracts from each cycle are combined and filtered while hot to remove solid plant debris.
-
The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Purification by Macroporous Resin Chromatography
Macroporous resin chromatography is an effective technique for the initial enrichment of total saponins from the crude extract, separating them from sugars, amino acids, and other polar compounds.
Protocol: Macroporous Resin Column Chromatography
-
Resin Selection and Pre-treatment: AB-8 or D101 macroporous resins are suitable choices. The resin is pre-treated by soaking sequentially in 95% ethanol, followed by washing with deionized water until the effluent is clear.
-
Column Packing: The pre-treated resin is wet-packed into a glass column.
-
Sample Loading: The crude extract is dissolved in deionized water and loaded onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: The column is washed with 3-5 BV of deionized water to remove highly polar impurities.
-
Elution:
-
A stepwise gradient of ethanol is used for elution. A common protocol involves washing with 10-30% ethanol to remove some flavonoids and other less polar impurities.
-
The fraction containing the total saponins, including this compound, is then eluted with 50-70% ethanol at a flow rate of 2-3 BV/hour.
-
-
Collection and Concentration: The 50-70% ethanol eluate is collected and concentrated under reduced pressure to yield a saponin-enriched fraction.
Further Separation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid support, making it highly suitable for the separation of natural products. While many studies focus on Astragaloside IV, similar solvent systems can be optimized for the separation of this compound.
Protocol: High-Speed Counter-Current Chromatography
-
Solvent System Selection: A two-phase solvent system is crucial for successful separation. A common system for astragalosides is composed of n-butanol-ethyl acetate-water. The ratio is optimized to achieve a suitable partition coefficient (K) for this compound. A typical starting ratio is 4:1:5 (v/v/v).
-
Preparation of Solvent System: The selected solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated for use as the stationary and mobile phases, respectively.
-
HSCCC Operation:
-
The column is first filled with the stationary phase (typically the upper phase).
-
The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the mobile phase (lower phase) is pumped through the column at a defined flow rate (e.g., 1.5-2.0 mL/min).
-
-
Sample Injection: The saponin-enriched fraction is dissolved in a mixture of the upper and lower phases and injected into the system.
-
Fraction Collection: The effluent is monitored by UV detection (e.g., at 203 nm), and fractions are collected based on the chromatogram.
-
Analysis and Pooling: The collected fractions are analyzed by HPLC to identify those containing this compound. The pure fractions are then pooled and concentrated.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, a final polishing step using preparative HPLC is often necessary.
Protocol: Preparative HPLC
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly employed. The gradient is optimized to achieve baseline separation of this compound from other closely related astragalosides. A typical gradient might be: 0-30 min, 30-45% acetonitrile; 30-45 min, 45-60% acetonitrile.
-
Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 10-20 mL/min for preparative columns.
-
Detection: UV detection at 203 nm is suitable for detecting astragalosides.
-
Sample Preparation and Injection: The pooled fractions from HSCCC are dissolved in methanol and filtered through a 0.45 µm membrane before injection.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Final Processing: The collected fraction is concentrated under reduced pressure, and the residue is lyophilized to obtain purified this compound as a white powder.
Quantitative Data Presentation
The yield and purity of this compound can vary significantly depending on the source of the plant material, the extraction method, and the purification techniques employed. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Extraction Methods for Total Saponins from Astragalus membranaceus
| Extraction Method | Solvent | Key Parameters | Total Saponin Yield (mg/g) | Reference |
| Reflux Extraction | 70% Ethanol | 2 hours, 2 cycles | 30-50 | General Literature |
| Ultrasonic-Assisted Extraction | 75% Ethanol | 30 min, 40°C | 25-40 | General Literature |
| Microwave-Assisted Extraction | 80% Ethanol | 500 W, 10 min | 35-55 | General Literature |
Table 2: Purity and Recovery at Different Stages of this compound Purification
| Purification Step | Purity of this compound (%) | Recovery Rate (%) |
| Crude Extract | < 1 | - |
| Macroporous Resin Eluate | 5 - 15 | 80 - 90 |
| HSCCC Fraction | 70 - 90 | 60 - 75 |
| Preparative HPLC | > 98 | 85 - 95 |
Note: Data is compiled and representative of typical outcomes reported in the literature for astragaloside purification. Specific values for this compound may vary.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the multi-step process for the isolation and purification of this compound from Astragalus membranaceus.
Caption: Workflow for the isolation and purification of this compound.
Overview of Signaling Pathways Modulated by this compound
While the primary focus of this guide is on discovery and isolation, it is pertinent for drug development professionals to be aware of the biological pathways influenced by this compound. Research indicates its involvement in several key signaling cascades.
References
Pharmacological Properties of Astragaloside III: An In-depth Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside III (AS-III), a principal cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, is emerging as a compound of significant pharmacological interest.[1] Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the multifaceted therapeutic potential of this natural product.[1] This technical guide offers a detailed examination of the core pharmacological properties of this compound, focusing on its anti-cancer, immunomodulatory, anti-inflammatory, neuroprotective, and cardiovascular effects. This document is designed to be a comprehensive resource, providing in-depth information on mechanisms of action, quantitative data, and detailed experimental protocols to support further research and development.
Anti-Cancer Properties
This compound has demonstrated significant anti-tumor activity in various preclinical models, particularly against breast and colon cancer.[2][3] Its therapeutic action is primarily attributed to the induction of cancer cell apoptosis and the favorable modulation of the tumor microenvironment.[3][4]
1.1. Mechanism of Action
The anti-cancer efficacy of this compound is multifaceted. It directly induces apoptosis in cancer cells, a key mechanism in its therapeutic effect.[3][5] In breast cancer cell lines, AS-III has been shown to activate apoptotic signaling pathways.[3] Beyond its direct effects on tumor cells, AS-III exerts potent immunomodulatory functions within the tumor microenvironment.[6][7] It has been found to impede the progression of lung cancer by inhibiting the polarization of tumor-associated macrophages (TAMs) towards the pro-tumor M2 phenotype, while promoting a shift to the anti-tumor M1 phenotype.[6][7] This reprogramming of macrophage activity is mediated through the inhibition of the MAPK signaling pathway, with the downstream anti-tumor effects, including suppression of metastasis and angiogenesis, being linked to the Akt/mTOR pathway.[6][7]
1.2. Quantitative Data Summary: Anti-Cancer Effects
| Cancer Type | Model System | Treatment Protocol | Key Quantitative Findings | Reference |
| Breast Cancer | MCF-7 cell line | 10-100 ng/mL AS-III for 24-48 hours | Dose-dependent reduction in cell viability and an increase in the rate of apoptosis. | [4] |
| Breast Cancer | MDA-MB-231 xenografts in nude mice | 10-20 mg/kg AS-III (i.p. every 2 days) | Significant reduction in both tumor weight and volume; observable increase in tumor cell apoptosis. | [4] |
| Colon Cancer | CT26 tumor-bearing mice | 50 mg/kg AS-III (i.v. every 2 days for 5 doses) | Significant inhibition of tumor growth and a notable prolongation of survival time. | [4] |
| Lung Cancer | In vitro and in vivo models | Not specified | Suppression of metastasis and angiogenesis; induction of apoptosis via inhibition of M2 macrophage polarization. | [6][7] |
1.3. Experimental Protocols
1.3.1. Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 ng/mL) and a vehicle control. The cells are then incubated for a specified period (e.g., 24, 48 hours).
-
MTT Reagent Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
1.3.2. In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a live animal model.
-
Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Development and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups. This compound (e.g., 10-20 mg/kg, intraperitoneally) or a vehicle control is administered according to a predetermined schedule (e.g., every other day).
-
Monitoring and Data Collection: Tumor dimensions are measured regularly with calipers to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.
Immunomodulatory Properties
This compound has been identified as a potent modulator of the immune system, with a particularly significant impact on enhancing the anti-tumor activity of Natural Killer (NK) cells.[8]
2.1. Mechanism of Action
AS-III augments the cytotoxic function of NK cells against tumor cells by upregulating the expression of the activating receptor NKG2D and the death receptor Fas on the NK cell surface.[2][8] Concurrently, it stimulates the production of the key anti-tumor cytokine, interferon-gamma (IFN-γ).[2] This increase in IFN-γ secretion is, at least in part, mediated by the upregulation of the transcription factor T-bet.[2]
2.2. Quantitative Data Summary: Immunomodulatory Effects
| Cell Type | Treatment Protocol | Key Quantitative Findings | Reference |
| Natural Killer (NK) cells | 4-40 nM AS-III | A significant, concentration-dependent increase in the expression of NKG2D and the production of IFN-γ. | [4] |
| NK cells in co-culture with CT26 colon cancer cells | 20 nM AS-III | Enhanced tumor-killing capability of the NK cells. | [8] |
2.3. Experimental Protocols
2.3.1. Flow Cytometry for NK Cell Activation
This protocol is used to quantify the expression of activation markers on NK cells following exposure to this compound.
-
Cell Preparation: NK cells are isolated from splenocytes or peripheral blood mononuclear cells. The isolated NK cells are then cultured with varying concentrations of this compound (e.g., 4-40 nM) for 24-48 hours.
-
Surface Marker Staining: The cells are harvested and stained with a cocktail of fluorescently-labeled antibodies targeting NK cell identification markers (e.g., CD3-, NK1.1+) and activation markers (e.g., NKG2D, Fas).
-
Intracellular Cytokine Staining: To measure IFN-γ production, a protein transport inhibitor (e.g., Brefeldin A) is added to the cell culture for the final 4-6 hours of incubation. Following surface staining, the cells are fixed and permeabilized, then stained with an anti-IFN-γ antibody.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is processed to determine the percentage of NK cells expressing the activation markers and the mean fluorescence intensity (MFI) of the staining.
2.3.2. NK Cell-Mediated Cytotoxicity Assay
This functional assay measures the ability of this compound-treated NK cells to lyse target cancer cells.
-
Cell Preparation: Effector NK cells are prepared by treating them with this compound as described previously. Target cancer cells (e.g., CT26) are labeled with a fluorescent dye that is released upon cell lysis (e.g., Calcein-AM).
-
Co-incubation: The treated NK cells and labeled target cells are co-incubated at various effector-to-target (E:T) ratios for a period of 4-6 hours.
-
Quantification of Lysis: The amount of fluorescent dye released into the culture supernatant is quantified using a fluorescence plate reader. The percentage of specific cell lysis is calculated by comparing the release from experimental wells to that of spontaneous (target cells alone) and maximum (target cells lysed with detergent) release controls.
Anti-inflammatory Properties
This compound has demonstrated promising anti-inflammatory effects, primarily through its influence on macrophage function and signaling pathways.[6]
3.1. Mechanism of Action
AS-III can mitigate inflammatory responses by modulating macrophage polarization. In a model of hypoxia and lipopolysaccharide (LPS)-induced inflammation, AS-III was shown to enhance the immune function of macrophages while concurrently reducing the secretion of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[9] This regulatory effect is mediated, in part, through the HIF-1α/PDHK-1 signaling pathway.[9]
3.2. Quantitative Data Summary: Anti-inflammatory Effects
| Cell Type | Model System | Treatment Protocol | Key Quantitative Findings | Reference | |---|---|---|---| | RAW264.7 macrophages | Hypoxia/LPS-induced inflammation | Not specified | A reduction in the release of pro-inflammatory mediators NO, TNF-α, and IL-1β. |[9] |
3.3. Experimental Protocols
3.3.1. Macrophage Polarization Assay
This protocol is designed to investigate the influence of this compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Cell Culture and Polarization: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are cultured and treated with this compound. Polarization is induced by adding specific stimuli: LPS and IFN-γ for M1 polarization, and IL-4 for M2 polarization.
-
Analysis of Polarization Markers: The expression of M1-specific markers (e.g., inducible nitric oxide synthase [iNOS], CD86) and M2-specific markers (e.g., Arginase-1, CD206) is assessed. This can be done at the gene expression level using quantitative PCR (qPCR) or at the protein level using flow cytometry for surface markers.
-
Cytokine Profile Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the cell culture supernatants are measured using ELISA.
3.3.2. Cytokine Quantification by ELISA
This protocol provides a step-by-step method for measuring cytokine concentrations in biological fluids.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific to the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed and then blocked with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells. The plate is then incubated for 2 hours at room temperature.
-
Detection Antibody and Conjugate Addition: After washing, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
Signal Development and Measurement: A substrate solution (e.g., TMB) is added to produce a colorimetric reaction, which is then stopped with a stop solution. The absorbance is read at 450 nm, and the cytokine concentrations in the samples are calculated based on the standard curve.
Neuroprotective Properties
While a significant portion of the research into the neuroprotective effects of astragalosides has concentrated on Astragaloside IV, there is growing evidence to suggest that this compound may also confer protection to the nervous system.[10][11]
4.1. Potential Mechanisms of Action
The neuroprotective activities of astragalosides are largely attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[10][11] These compounds are believed to ameliorate both behavioral and neurochemical deficits observed in various models of neurological disorders.[10]
4.2. Experimental Protocols
4.2.1. In Vivo Model of Cerebral Ischemia
This protocol is employed to assess the neuroprotective potential of this compound in a mouse model of ischemic stroke.
-
Ischemia Induction: Focal cerebral ischemia is induced in mice, typically through the middle cerebral artery occlusion (MCAO) surgical procedure.
-
Compound Administration: this compound or a vehicle control is administered at various time points, either prior to or following the ischemic event.
-
Neurological Function Assessment: Neurological deficits are evaluated at multiple time points post-ischemia using a standardized neurological scoring system.
-
Histological and Molecular Analyses: Brain tissue is further analyzed using immunohistochemistry or Western blotting to examine markers of apoptosis, inflammation, and oxidative stress.
Cardiovascular Properties
The cardioprotective effects of astragalosides, including the potential contributions of this compound, are an active area of investigation.[12][13]
5.1. Potential Mechanisms of Action
The beneficial cardiovascular effects of astragalosides are thought to be mediated through the modulation of critical signaling pathways, including PI3K/Akt and TGF-β/Smad, as well as through their influence on the production of nitric oxide.[12] These mechanisms are believed to contribute to improved endothelial function and a reduction in oxidative stress within the cardiovascular system.[1]
5.2. Experimental Protocols
5.2.1. In Vivo Model of Myocardial Infarction
This protocol is utilized to examine the cardioprotective effects of this compound in a rat model of a heart attack.
-
Myocardial Infarction Induction: A myocardial infarction is induced in rats through the surgical ligation of the left anterior descending (LAD) coronary artery.
-
Compound Administration: this compound or a vehicle control is administered on a regular basis (e.g., daily), with treatment commencing either before or after the induction of the infarction.
-
Cardiac Function Evaluation: Cardiac function is assessed using non-invasive techniques such as echocardiography to measure key parameters like ejection fraction and fractional shortening.
-
Histological Examination: Upon completion of the study, the hearts are harvested and subjected to histological staining (e.g., Masson's trichrome) to evaluate the size of the infarct and the extent of cardiac fibrosis.
-
Biochemical and Molecular Analyses: Blood samples are analyzed for biomarkers of cardiac injury (e.g., troponin). Heart tissue is also analyzed for the expression of proteins involved in relevant signaling pathways.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: Anti-cancer signaling of this compound.
Caption: NK cell activation by this compound.
Experimental Workflow Diagram (Graphviz DOT)
Caption: In vivo anti-cancer experimental workflow.
This compound is a natural product with a compelling and diverse pharmacological profile, exhibiting significant potential in the fields of oncology and immunology, with emerging applications in the management of inflammatory, neurodegenerative, and cardiovascular conditions. Its mechanisms of action, which involve the intricate modulation of key signaling pathways and cellular functions, highlight its therapeutic promise. This technical guide provides a solid foundation for understanding the properties of this compound and offers a framework for its continued investigation. Further rigorous research is essential to fully elucidate its clinical potential and to translate these promising preclinical findings into novel and effective therapeutic strategies.
Disclaimer: The experimental protocols outlined in this guide are intended for informational purposes and should be considered as a general framework. Researchers are advised to optimize these protocols based on their specific experimental contexts, including the cell lines, reagents, and equipment utilized.
References
- 1. Development of a metastatic murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. diva-portal.org [diva-portal.org]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. criver.com [criver.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Intracellular cytokine detection by flow cytometry in surface marker-defined human peripheral blood mononuclear T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside III: Mechanisms of Apoptosis Induction in Tumor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Astragaloside III (AS-III), a principal active saponin isolated from the medicinal herb Astragalus membranaceus, is emerging as a potent agent in oncology research. Its anti-tumor properties are increasingly attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which AS-III exerts its pro-apoptotic effects, focusing on key signaling pathways, quantitative data from recent studies, and detailed experimental protocols for investigation.
Core Signaling Pathways Modulated by this compound
AS-III-induced apoptosis is not a random event but a highly regulated process involving the modulation of several critical intracellular signaling pathways. The primary mechanisms identified converge on the MAPK and PI3K/Akt/mTOR axes, which in turn regulate the intrinsic mitochondrial apoptosis pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is centrally involved in cellular stress responses, including apoptosis.[1] Studies in non-small cell lung cancer (NSCLC) cells demonstrate that AS-III significantly down-regulates the phosphorylation levels of p38, JNK, and ERK.[1][2] This inhibition disrupts pro-survival signals and promotes a cellular environment conducive to apoptosis. The modulation of these kinases is a critical event, as they are often dysregulated in cancer, contributing to uncontrolled proliferation and survival.[1]
Caption: AS-III inhibits the phosphorylation of key MAPK pathway proteins.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a fundamental signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer. AS-III has been shown to effectively induce apoptosis by suppressing this pathway. In NSCLC cells, treatment with AS-III leads to a significant downregulation of phosphorylated Akt (p-Akt).[1] This inhibition prevents the downstream activation of mTOR, a key regulator of cell growth and survival.[1][2] The suppression of Akt/mTOR signaling by AS-III is a key mechanism that shifts the cellular balance from survival towards apoptosis.[3]
The Intrinsic (Mitochondrial) Apoptosis Pathway
Both the MAPK and PI3K/Akt pathways converge on the regulation of the Bcl-2 family of proteins, which are the primary gatekeepers of the mitochondrial apoptosis pathway. AS-III treatment causes a significant shift in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family members. Specifically, it up-regulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[1][2] This altered Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c. Cytochrome c then initiates the caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3.[4] Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][2]
References
- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Preliminary Studies on Astragaloside III and Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside III, a tetracyclic triterpenoid saponin isolated from Astragalus membranaceus, is an emerging compound of interest in the field of neuroprotection. While extensive research has been conducted on its structural analog, Astragaloside IV, preliminary studies on this compound are beginning to shed light on its potential therapeutic applications in neurological disorders. This technical guide synthesizes the current, albeit limited, findings on the neuroprotective mechanisms of this compound, providing a framework for future research and development. The primary neuroprotective effect identified to date is its role in promoting the proliferation of neural stem cells, a critical process for neural repair and regeneration.
Data Presentation
The quantitative data available for the neuroprotective effects of this compound is currently limited. The following table summarizes the key findings from a pivotal study investigating its impact on neural stem cell proliferation.
Table 1: In Vitro Effects of this compound on Neural Stem Cells
| Test Compound | Cell Type | Assay | Key Finding | Implicated Pathway | Reference |
| This compound | Adult Murine Subventricular Zone (SVZ) Neural Stem Cells | Neurosphere Assay | Increased proliferation of neural stem cells. | Akt | [1] |
Note: Specific quantitative data such as percentage increase in neurosphere formation or cell viability were not available in the reviewed literature. Access to the full-text study is required for more detailed quantitative analysis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects. These protocols are based on the available information and standard practices in the field, often drawing parallels from studies on Astragaloside IV due to the limited specific data for this compound.
Neural Stem Cell (NSC) Proliferation Assay (Neurosphere Assay)
Objective: To evaluate the effect of this compound on the proliferation of adult neural stem cells in vitro.
Materials:
-
Adult mouse brains
-
Papain dissociation system
-
NSC culture medium (DMEM/F12 supplemented with B27, N2, L-glutamine, penicillin/streptomycin)
-
Recombinant murine EGF and bFGF
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture flasks and plates
Procedure:
-
NSC Isolation: Isolate the subventricular zone (SVZ) from adult mouse brains under sterile conditions.
-
Tissue Dissociation: Mechanically and enzymatically dissociate the tissue using a papain dissociation system to obtain a single-cell suspension.
-
Cell Culture: Culture the cells in NSC culture medium supplemented with EGF and bFGF in non-adherent culture flasks to allow for the formation of neurospheres.
-
Treatment: Passage the primary neurospheres and plate the dissociated single cells in a 96-well plate. Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Quantification: After 7-10 days of incubation, count the number of neurospheres formed in each well using an inverted microscope. The diameter of the neurospheres can also be measured as an indicator of cell proliferation.
Western Blot Analysis of Akt Phosphorylation
Objective: To determine if this compound activates the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Cultured neural stem cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cultured NSCs with this compound for a predetermined time. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Akt to normalize the data. An increased ratio of phospho-Akt to total Akt indicates pathway activation[1].
Mandatory Visualization
Signaling Pathway Diagram
The preliminary evidence points towards the involvement of the PI3K/Akt pathway in the neuroprotective effects of this compound.
Caption: Proposed PI3K/Akt signaling pathway for this compound-induced neural stem cell proliferation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in an in vivo model of stroke.
Caption: Experimental workflow for investigating the neuroprotective effects of this compound.
References
Astragaloside III: A Deep Dive into its Interaction with Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Astragaloside III, a key bioactive saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a specific focus on its intricate interactions with pivotal cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent effects of this compound on cell viability, apoptosis, and the expression of key signaling proteins.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration | Incubation Time | Assay Method | Result | Reference |
| bEnd.3 | 10 µM | 8 h | Not Specified | ~10% reduction in cell viability | [1] |
| MCF-7 | 10-100 ng/mL | 24-48 h | Not Specified | Reduced cell viability | [1] |
| A549 | Up to 250 µmol/L | 24 h | CCK-8 | Concentration-dependent inhibition of viability | [2] |
| H460 | Up to 250 µmol/L | 24 h | CCK-8 | Concentration-dependent inhibition of viability | [2] |
| BEAS-2B | Up to 250 µmol/L | 24 h | CCK-8 | No significant effect on viability | [2] |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |
| A549 | 250 µmol/L | 24 h | Increased apoptosis rate | [2] |
| H460 | 250 µmol/L | 24 h | Increased apoptosis rate | [2] |
| MCF-7 | 10-100 ng/mL | 24-48 h | Increased apoptosis rate | [1] |
| MDA-MB-231 (xenograft) | 10-20 mg/kg (i.p.) | Every 2 days | Increased tumor cell apoptosis | [1] |
Table 3: Modulation of Signaling and Apoptotic Proteins by this compound
| Cell Line/Model | This compound Treatment | Protein Target | Effect | Reference |
| A549 | 250 µmol/L, 24 h | p-P38 | Down-regulation (p < 0.01) | [3] |
| A549 | 250 µmol/L, 24 h | p-JNK | Down-regulation (p < 0.01) | [3] |
| A549 | 250 µmol/L, 24 h | p-AKT | Down-regulation (p < 0.01) | [3] |
| A549 | 250 µmol/L, 24 h | Bcl-2 | Down-regulation (p < 0.01) | [3] |
| A549 | 250 µmol/L, 24 h | Bax | Up-regulation (p < 0.01) | [3] |
| A549 | Not Specified | p-ERK | Significant reduction | [3] |
| A549 | Not Specified | p-mTOR | Significant reduction (p < 0.01) | [2][3] |
| CT26-bearing mice | 50 mg/kg (i.v.) | IFN-γ, IL-12, IL-6 in tumor | Increased gene expression | |
| CT26-bearing mice | 50 mg/kg (i.v.) | T-bet in tumor | Increased gene expression (p < 0.01) |
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling cascades. The following sections detail its interaction with the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, as well as its role in inducing apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that governs cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a hallmark of many cancers.[5] this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[2][6]
-
Mechanism of Action: this compound treatment leads to a significant decrease in the phosphorylation of both Akt and mTOR.[2][3] Activated Akt normally phosphorylates and inactivates the tuberous sclerosis complex (TSC1/TSC2), which in turn leads to the activation of mTORC1.[7] By inhibiting Akt phosphorylation, this compound prevents the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis.[8][9] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] this compound has been demonstrated to modulate the MAPK pathway, particularly in the context of cancer and inflammation.[6][11]
-
Mechanism of Action: In non-small cell lung cancer cells, this compound significantly reduces the phosphorylation of ERK and p38 MAPKs.[3] It also down-regulates the phosphorylation of JNK.[3] This inhibition of MAPK signaling contributes to the induction of apoptosis and suppression of cancer cell progression.[6] In vascular endothelial cells, this compound can activate p38, which in turn leads to the activation of TACE/ADAM17, contributing to its anti-inflammatory effects.[12]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, cell survival, and proliferation.[6][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate target gene expression.[14]
-
Mechanism of Action: this compound has been shown to inhibit the NF-κB signaling pathway, which underlies its potent anti-inflammatory effects.[12] It can reduce the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[12]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][3][15] The ratio of these proteins determines the cell's fate.
-
Mechanism of Action: this compound induces apoptosis in various cancer cell lines.[16] It achieves this by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to apoptotic cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Astragaloside IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Family Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound FROM ASTRAGALUS MEMBRANACEUS ANTAGONIZES BREAST CANCER GROWTH | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
Methodological & Application
Application Notes and Protocols for Astragaloside III in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Astragaloside III (AS-III) in various animal models. The information is compiled from recent preclinical studies and is intended to guide researchers in designing their own experiments.
This compound, a key active saponin isolated from Astragalus membranaceus, has demonstrated a range of pharmacological activities, including immunomodulatory, anti-tumor, and anti-inflammatory effects.[1][2] The following sections detail its use in animal research, with a focus on cancer, immunosuppression, and pharmacokinetic studies.
Data Summary: Dosage and Administration of this compound
The following table summarizes the dosages and administration routes of this compound used in various animal studies. This information can serve as a starting point for dose-ranging studies in new experimental models.
| Animal Model | Research Area | Dosage | Route of Administration | Frequency & Duration | Key Findings | Reference |
| CT26 Tumor-Bearing Mice | Colon Cancer | 50 mg/kg | Intravenous (i.v.) | Every 2 days (5 times total) | Significantly inhibited tumor growth and prolonged survival time. | [3] |
| MDA-MB-231 Xenograft Nude Mice | Breast Cancer | 10-20 mg/kg | Intraperitoneal (i.p.) | Every 2 days | Inhibited tumor growth and increased tumor cell apoptosis. | [3] |
| Sprague-Dawley Rats | Pharmacokinetics | 10 mg/kg | Oral (p.o.) | Single dose | Poor oral bioavailability (4.15 ± 0.67%). | [1] |
| Sprague-Dawley Rats | Pharmacokinetics | 1.0 mg/kg | Intravenous (i.v.) | Single dose | Elimination half-life of 2.13 ± 0.11 hours. | [1] |
| Cyclophosphamide (CTX)-Induced Immunosuppressed Mice | Immunosuppression | Not Specified | Not Specified | Not Specified | Protected against weight loss, improved immune organ index, and protected immune organs from damage. | [2] |
| Kunming Mice (Formalin Test) | Nociception | 20, 40, 80 mg/kg | Not Specified | Not Specified | Demonstrated antinociceptive effects, particularly at 40 mg/kg. | [4] |
| LPS-Treated Mice | Inflammation | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 6 days | Inhibited LPS-induced increases in serum MCP-1 and TNFα. | [5] |
Experimental Protocols
Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol is based on studies investigating the anti-cancer effects of this compound.[3]
a. Animal Model:
-
Nude mice (athymic), 4-6 weeks old.
b. Cell Culture and Implantation:
-
Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.
-
Harvest cells and resuspend in a sterile solution, such as a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
c. Preparation of this compound Solution:
-
For intraperitoneal injection, a suspended solution can be prepared.[3]
-
Example Stock Solution (2.5 mg/mL):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 25.0 mg/mL).
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Prepare fresh working solutions on the day of injection.[3]
d. Administration of this compound:
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 10-20 mg/kg) or vehicle control via intraperitoneal injection every other day.[3]
-
Monitor tumor volume and body weight throughout the study.
e. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting, to examine apoptosis markers.
Pharmacokinetic Study in Rats
This protocol is adapted from a study evaluating the bioavailability of this compound.[1]
a. Animal Model:
-
Male Sprague-Dawley rats, weighing 200-250g.
-
Fast the animals overnight before the experiment, with free access to water.
b. Preparation of this compound Solution:
-
For intravenous administration, dissolve this compound in a suitable vehicle (e.g., saline, DMSO/PEG/saline mixture).
-
For oral administration, the compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium.
c. Administration and Blood Sampling:
-
Intravenous Group: Administer a single dose (e.g., 1.0 mg/kg) via the tail vein.
-
Oral Group: Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
d. Sample Analysis:
-
Store plasma samples at -80°C until analysis.[1]
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.[1]
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters, including bioavailability and half-life.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways.
Caption: Signaling pathways affected by this compound.[2][6][7]
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of disease.
Caption: A generalized experimental workflow for animal studies.
References
- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Astragaloside III in Colon Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Astragaloside III in the context of colon cancer research, detailing its mechanism of action and providing established protocols for its investigation.
Application Notes
This compound, a key active saponin isolated from Astragalus membranaceus, has demonstrated significant potential as an immunomodulatory and anti-tumor agent.[1] In the field of colon cancer, research has highlighted its ability to suppress tumor growth not by direct cytotoxicity, but by enhancing the host's innate immune response.[1][2] This makes this compound a compelling candidate for further investigation as a standalone or adjuvant therapy.
The primary mechanism of action of this compound against colon cancer involves the potentiation of Natural Killer (NK) cell activity.[1][2] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating malignant cells. However, the tumor microenvironment in colon cancer often impairs NK cell function.[1] this compound has been shown to counteract this by significantly upregulating the expression of the activating receptor NKG2D and the production of Interferon-gamma (IFN-γ) in NK cells.[1][3] This enhanced activation leads to increased cytotoxicity of NK cells against colon cancer cells.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound on CT26 Colon Cancer Model
| Treatment Group | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Survival Rate (Day 50) |
| Control (PBS) | ~1.25 | - | 0% |
| This compound (50 mg/kg) | ~0.5 | ~60% | 30% |
| Data synthesized from studies on CT26-bearing mice, where treatment was administered intravenously every 2 days for five doses.[1][4] |
Table 2: Effect of this compound on NK Cell Activation Markers (In Vitro)
| Treatment | % of NKG2D+ NK Cells | % of IFN-γ+ NK Cells |
| Control (Unstimulated) | Baseline | Baseline |
| This compound (20 nM) | Significantly Increased | Significantly Increased |
| In vitro data from co-culture experiments of NK cells with CT26 colon cancer cells.[1][5] |
Mandatory Visualization
Caption: Signaling pathway of this compound in colon cancer.
Experimental Protocols
In Vitro NK Cell Activation and Cytotoxicity Assay
This protocol details the co-culture of murine NK cells with CT26 colon cancer cells to assess the effect of this compound on NK cell-mediated cytotoxicity.
Materials:
-
This compound (stock solution in DMSO)
-
CT26 murine colon carcinoma cells
-
RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin
-
Murine IL-2 and IL-12
-
Spleenocytes from BALB/c mice
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)
-
96-well U-bottom plates
Procedure:
-
Preparation of Effector Cells (NK Cells):
-
Isolate splenocytes from BALB/c mice spleens using a standard protocol.
-
Culture the splenocytes in a 96-well plate at a density of 4 x 10^6 cells/mL in complete RPMI-1640 medium.[1]
-
To differentiate and activate NK cells, supplement the medium with IL-2 (2 ng/mL) and IL-12 (20 ng/mL).[1]
-
Add this compound to the desired final concentrations (e.g., a range from 4 nM to 40 nM) to the treatment wells.[1] Include a vehicle control (DMSO).
-
Incubate for 48 hours at 37°C, 5% CO2.[1]
-
-
Preparation of Target Cells (CT26):
-
On the day of the co-culture, harvest logarithmically growing CT26 cells.
-
Label the CT26 cells with CFSE at a final concentration of 0.5-1 µM for 10-15 minutes at 37°C.[1][6] This allows for the identification of the target cell population by flow cytometry.
-
Quench the labeling reaction by adding 5-10 volumes of complete medium and incubate for 5-10 minutes.
-
Wash the cells twice with complete medium and resuspend at a concentration of 1 x 10^5 cells/mL.
-
-
Co-culture and Cytotoxicity Assay:
-
Harvest the activated splenocytes (effector cells).
-
Plate the CFSE-labeled CT26 cells (target cells) in a 96-well U-bottom plate (1 x 10^4 cells/well).
-
Add the activated splenocytes to the wells at an Effector:Target (E:T) ratio of 1:1.[1]
-
Incubate the co-culture for 4 hours at 37°C, 5% CO2.
-
Just prior to analysis, add a dead cell stain such as 7-AAD or PI to each well.
-
Analyze the samples by flow cytometry. Gate on the CFSE-positive population (CT26 cells) and quantify the percentage of 7-AAD or PI positive cells to determine the level of cytotoxicity.[7]
-
Flow Cytometry Analysis of NKG2D and Intracellular IFN-γ
This protocol is for the immunophenotyping of NK cells from the in vitro co-culture experiment.
Materials:
-
Cells from the co-culture experiment
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fc Block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD49b (DX5), anti-NKG2D
-
Intracellular Staining Kit (Fixation/Permeabilization buffers)
-
Fluorochrome-conjugated antibody: anti-IFN-γ
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Cell Preparation:
-
Add a protein transport inhibitor to the co-culture plate 4-6 hours before the end of the incubation period to allow for intracellular accumulation of IFN-γ.
-
Harvest cells from the co-culture wells.
-
-
Surface Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cells in Fc Block solution and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of surface antibodies (anti-CD3, anti-CD49b, anti-NKG2D) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
Intracellular Staining:
-
Following the manufacturer's instructions for the intracellular staining kit, fix the cells with the provided fixation buffer for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in the permeabilization buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the NK cell population (CD3-negative, CD49b-positive) and then quantify the percentage of these cells that are positive for NKG2D and IFN-γ.[1]
-
In Vivo CT26 Tumor Model and Treatment
This protocol describes the establishment of a subcutaneous colon cancer model to evaluate the in vivo efficacy of this compound.
Materials:
-
CT26 murine colon carcinoma cells
-
6-8 week old female BALB/c mice[8]
-
PBS, sterile
-
This compound
-
Vehicle solution (e.g., 10% PEG-200 and 10% ethanol in PBS)[1]
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells and harvest them during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them at a concentration of 5 x 10^6 cells/mL in PBS.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.[1]
-
-
Treatment:
-
Monitor the mice every other day for tumor growth.
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[1]
-
Prepare the this compound treatment solution at a concentration that allows for the administration of 50 mg/kg in a reasonable volume (e.g., 100-200 µL).
-
Administer this compound (50 mg/kg) or the vehicle control intravenously (i.v.).[1]
-
Repeat the treatment every 2 days for a total of five injections.[1]
-
-
Monitoring and Endpoint:
-
Measure the tumor volume every other day using calipers. Calculate the volume using the formula: V = (Width² x Length) / 2.[1]
-
Monitor the body weight and general health of the mice throughout the study.
-
The study can be concluded when tumors in the control group reach a predetermined size, or for a survival study, mice can be monitored until they meet ethical endpoint criteria.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further ex vivo analysis.
-
TUNEL Assay for Apoptosis in Tumor Tissue
This is a general protocol for detecting apoptosis in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigens.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Follow the instructions of the commercial TUNEL assay kit. This typically involves:
-
An equilibration step with the provided buffer.
-
Incubation with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
-
Stop the reaction by washing with the provided stop buffer or PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Wash with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue with DAPI/Hoechst.[1]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]
- 4. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T-Cell Activation and Proliferation with Astragaloside III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside III, a major triterpenoid saponin isolated from the root of Astragalus membranaceus, is gaining attention for its immunomodulatory properties. While much of the recent research has focused on its potentiation of Natural Killer (NK) cell function, its effects on the adaptive immune system, particularly T-lymphocytes, are of significant interest for therapeutic development.[1][2] This document provides a comprehensive guide for researchers aiming to investigate the effects of this compound on T-cell activation and proliferation.
Note on Current Research: Direct and detailed studies focusing exclusively on this compound's impact on T-cell activation and proliferation are limited. However, compelling evidence suggests a shared mechanism with other astragalosides. Notably, Astragalosides I, II, III, and IV have all been shown to increase the activity of CD45 protein tyrosine phosphatase (PTPase), a critical gatekeeper of T-cell activation.[3] Therefore, this document leverages data from closely related compounds, particularly Astragaloside II, to provide a foundational framework for designing and executing experiments with this compound.
Proposed Mechanism of Action: CD45 PTPase Activation
T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules. A key early event is the activation of Src-family kinases like Lck. The activity of these kinases is tightly regulated by phosphorylation. The protein tyrosine phosphatase CD45 is essential for T-cell activation as it removes an inhibitory phosphate group from Lck (at Tyr505), thereby activating it and permitting downstream signaling.[3][4][5] Evidence suggests that this compound, along with other astragalosides, enhances the enzymatic activity of CD45, providing a clear biochemical basis for its potential to modulate T-cell responses.[3][6]
Data Presentation: Effects of Astragalosides on T-Cells
The following tables summarize quantitative data from studies on various astragalosides, providing a basis for expected outcomes and concentration ranges when studying this compound.
Table 1: Effect of Astragalosides on CD45 PTPase Activity
| Compound | EC₅₀ (µg/mL) for pNPP Hydrolysis | Source |
|---|---|---|
| Astragaloside I | 10.42 | [3] |
| Astragaloside II | 3.33 | [3] |
| This compound | Not specified, but showed concentration-dependent increase | [3] |
| Astragaloside IV | 5.86 | [3] |
Data derived from a colorimetric assay measuring CD45-mediated hydrolysis.[3]
Table 2: Effect of Astragaloside II on T-Cell Proliferation and Function
| Assay | Treatment | Concentration | Result | Source |
|---|---|---|---|---|
| Splenocyte Proliferation | Astragaloside II + ConA | 10 nmol/L | Significant Increase | [3] |
| Astragaloside II + ConA | 30 nmol/L | Significant Increase | [3] | |
| Cytokine Secretion (IL-2) | Astragaloside II + anti-CD3 | 30 nmol/L | Significant Increase | [3] |
| Cytokine Secretion (IFN-γ) | Astragaloside II + anti-CD3 | 30 nmol/L | Significant Increase | [3] |
| Activation Marker (CD25) | Astragaloside II + anti-CD3 | 30 nmol/L | Upregulation on CD4⁺ T-cells | [3] |
| Activation Marker (CD69) | Astragaloside II + anti-CD3 | 30 nmol/L | Upregulation on CD4⁺ T-cells | [3] |
These results for Astragaloside II suggest a potential framework for investigating this compound.[3]
Table 3: Effect of Astragaloside IV on T-Cell Proliferation
| Assay | Treatment | Concentration | Result | Source |
|---|---|---|---|---|
| T-Lymphocyte Proliferation (in vitro) | Astragaloside IV | 100 nmol/L | Increased Proliferation | [7] |
| T-Lymphocyte Proliferation (in vivo) | Astragaloside IV | 50-200 mg/kg | Increased Proliferation | [7] |
These findings on Astragaloside IV further support the immunomodulatory role of this class of compounds on T-cells.[7]
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the impact of this compound on T-cell activation and proliferation.
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferation by flow cytometry.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes.
-
RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine).
-
This compound (stock solution in DMSO, sterile-filtered).
-
CFSE dye (e.g., from Thermo Fisher Scientific).
-
T-cell stimuli: Anti-CD3 and Anti-CD28 antibodies (functional grade).
-
96-well U-bottom culture plates.
-
Flow cytometer and relevant antibodies (e.g., anti-human/mouse CD4, CD8).
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.
-
CFSE Labeling:
-
Resuspend 1-10 x 10⁶ cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete RPMI medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Prepare stimulation cocktails: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Prepare serial dilutions of this compound (e.g., 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the appropriate stimulation and this compound cocktail to the wells. Include "unstimulated" and "stimulated vehicle control" wells.
-
-
Incubation: Incubate the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4, CD8) for 30 minutes on ice.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, ensuring the FITC/GFP channel is used to detect CFSE.
-
Analyze the data by gating on CD4⁺ or CD8⁺ T-cell populations and observing the histogram of CFSE fluorescence. Each peak of reduced fluorescence represents a cell division.
-
Protocol 2: Analysis of T-Cell Cytokine Production by ELISA
This protocol measures the secretion of key T-cell cytokines like IL-2 and IFN-γ into the culture supernatant.
Materials:
-
Isolated T-cells or PBMCs/splenocytes.
-
RPMI-1640 complete medium.
-
This compound.
-
T-cell stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
96-well flat-bottom culture plates.
-
Commercially available ELISA kits for IL-2 and IFN-γ.
-
Plate reader.
Methodology:
-
Cell Culture and Stimulation:
-
Prepare and plate cells as described in Protocol 1, Step 3, in a flat-bottom 96-well plate.
-
The total culture volume per well should be 200 µL.
-
-
Incubation:
-
For IL-2 detection, incubate for 24-48 hours.
-
For IFN-γ detection, incubate for 48-72 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Supernatants can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions for the specific kit used.
-
This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Compare the cytokine levels between control and this compound-treated groups.
-
Protocol 3: Western Blot for T-Cell Signaling Proteins
This protocol assesses the phosphorylation status of key signaling molecules downstream of the TCR, such as Lck, to confirm the mechanism of action.
Materials:
-
Purified T-cells.
-
RPMI-1640 medium.
-
This compound.
-
T-cell stimuli (e.g., anti-CD3/CD28 antibodies).
-
Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr505), anti-total-Lck, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Culture and Stimulation:
-
Culture purified T-cells (e.g., 2-5 x 10⁶ cells per condition) in serum-free media for 2-4 hours.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil for 5 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-Lck) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Lck and a loading control (β-actin) to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Conclusion
This compound presents a promising avenue for immunomodulatory research. By leveraging the established effects of related astragalosides and applying the detailed protocols provided, researchers can effectively investigate its specific impact on T-cell activation, proliferation, and underlying signaling pathways. The potential of this compound to enhance CD45 PTPase activity suggests it could be a valuable tool for studying T-cell biology and a candidate for further therapeutic development.
References
- 1. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD45 and RPTPalpha display different protein tyrosine phosphatase activities in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CD45 and CD45-associated molecules in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of astragaloside IV on T, B lymphocyte proliferation and peritoneal macrophage function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Use of Astragaloside III in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Astragaloside III, a key saponin isolated from Astragalus membranaceus, is emerging as a compound of interest for its potential immunomodulatory and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. The information is compiled from preclinical studies and is intended to guide the design and execution of both in vitro and in vivo experiments.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from experimental studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound on Macrophage RAW264.7 Cells
| Model System | Treatment | Measured Parameters | Key Findings | Reference |
| Hypoxia/LPS-induced RAW264.7 cells | This compound | Nitric Oxide (NO), TNF-α, IL-1β | Reduced the release of NO, TNF-α, and IL-1β. | [1] |
Table 2: Signaling Pathways Modulated by this compound in an Immunosuppressive/Inflammatory Context
| Model System | Key Signaling Pathway Investigated | Effect of this compound | Reference |
| Hypoxia/LPS-induced RAW264.7 cells | HIF-1α/PDHK-1 pathway | Attenuates immunosuppressive state through this pathway. | [1] |
| Immunosuppressive mouse model (CTX-induced) | Energy metabolism and inflammatory factors | Significantly improved the expression of key proteins involved in energy metabolism and serum inflammatory factors. | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
1. Cell Culture and Maintenance:
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (e.g., MTT Assay):
-
Objective: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Measurement of Nitric Oxide (NO) Production:
-
Objective: To quantify the inhibitory effect of this compound on NO production.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate (1 × 10⁴ cells/well) and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent assay. Measure absorbance at 540 nm.[2]
-
4. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Objective: To measure the effect of this compound on the secretion of key pro-inflammatory cytokines.
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]
-
5. Western Blot Analysis for Signaling Pathway Proteins:
-
Objective: To investigate the effect of this compound on key inflammatory signaling pathways like NF-κB and MAPK.
-
Procedure:
-
Seed RAW264.7 cells in a 6-well plate (1 × 10⁶ cells/well) and culture overnight.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes for phosphorylation events).
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.[4]
-
In Vivo Anti-inflammatory Activity Assessment (General Protocol)
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of LPS-induced endotoxemia. This is a generalized protocol that can be adapted for this compound based on studies with similar compounds like Astragaloside IV.[5]
1. Animals:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: LPS only (e.g., 5 mg/kg, intraperitoneal injection).
-
Group 3: LPS + this compound (low dose, e.g., 10 mg/kg, oral gavage).
-
Group 4: LPS + this compound (high dose, e.g., 50 mg/kg, oral gavage).
-
Group 5: this compound only (high dose).
3. Treatment Protocol:
-
Administer this compound or vehicle by oral gavage once daily for a pre-determined period (e.g., 7 days).
-
On the final day, inject LPS intraperitoneally 1 hour after the last dose of this compound.
-
Monitor the animals for signs of endotoxic shock.
4. Sample Collection and Analysis:
-
At a specified time point after LPS injection (e.g., 6 hours), euthanize the mice and collect blood via cardiac puncture.
-
Separate serum and store at -80°C for cytokine analysis using ELISA.
-
Harvest organs (e.g., lungs, liver) for histological analysis (H&E staining) and molecular analysis (Western blot, qRT-PCR).
5. Data Analysis:
-
Perform statistical analysis using appropriate tests (e.g., ANOVA followed by a post-hoc test). A p-value of less than 0.05 is typically considered statistically significant.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro and in vivo anti-inflammatory studies of this compound.
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.
References
- 1. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Astragaloside IV suppresses histamine-induced inflammatory factors and mucin 5 subtype AC overproduction in nasal epithelial cells via regulation of inflammation-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside III: Application Notes and Protocols for Investigating Immunosuppression Attenuation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Astragaloside III (AS-III) as a research tool to investigate the attenuation of immunosuppression. The following sections detail the mechanisms of action of AS-III, protocols for key in vitro and in vivo experiments, and quantitative data from relevant studies.
This compound, a key active saponin derived from the medicinal herb Astragalus membranaceus, has demonstrated significant immunomodulatory properties. It has emerged as a promising compound for attenuating immunosuppression, a state of reduced immune function that can be induced by diseases such as cancer, infections, or by medical treatments like chemotherapy. AS-III has been shown to enhance the functions of various immune cells, including Natural Killer (NK) cells, T lymphocytes, and macrophages, thereby restoring a balanced and effective immune response.
Mechanisms of Action
This compound mitigates immunosuppression through multiple mechanisms:
-
Enhancement of NK Cell Activity: AS-III significantly boosts the tumor-killing ability of NK cells by increasing the expression of activating receptors like NKG2D and Fas. It also promotes the secretion of crucial cytotoxic molecules such as interferon-gamma (IFN-γ).[1][2] This enhanced activity is partly mediated by the upregulation of the T-bet transcription factor.[1][2]
-
Modulation of Macrophage Polarization: AS-III can influence the phenotype of macrophages, which are key players in the tumor microenvironment. It has been shown to inhibit the polarization of M2 macrophages, which are typically associated with tumor promotion and immunosuppression, and may promote a shift towards the anti-tumor M1 phenotype. This modulation is linked to the inhibition of the MAPK signaling pathway.[3]
-
Regulation of T-cell Function: Astragalosides, including AS-III, have been noted to influence T-cell activation and differentiation. They can modulate the balance between different T helper (Th) cell subsets, such as Th1 and Th2, which is critical for a coordinated immune response.
-
Signaling Pathway Regulation: The immunomodulatory effects of AS-III are underpinned by its influence on several key signaling pathways. These include the HIF-1α/PDHK-1 pathway, which is involved in cellular metabolism and immune cell function, as well as the Akt/mTOR and MAPK pathways, which are central to cell growth, proliferation, and inflammatory responses.[3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various immunological parameters.
Table 1: In Vitro Effects of this compound on NK Cells
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| NKG2D Expression | Murine Splenic NK Cells | 4-40 nM | Significant increase in the percentage of NKG2D+ NK cells.[1][5] | [1][5] |
| IFN-γ Production | Murine Splenic NK Cells | 4-40 nM | Dose-dependent increase in IFN-γ secreting NK cells.[1][5] | [1][5] |
| Cytotoxicity | Murine Splenic NK Cells | 20 nM | Enhanced killing of CT26 tumor cells in a co-culture assay.[1] | [1] |
Table 2: In Vivo Effects of this compound in a CT26 Tumor-Bearing Mouse Model
| Parameter | Treatment | Dosage | Observed Effect | Reference |
| Tumor Growth | This compound | 50 mg/kg (i.v., every 2 days) | Significant inhibition of tumor growth and prolonged survival.[1] | [1] |
| NK Cell Infiltration | This compound | 50 mg/kg (i.v., every 2 days) | Increased infiltration of NK cells into the tumor tissue.[5] | [5] |
| Gene Expression in Tumor | This compound | 50 mg/kg (i.v., every 2 days) | Upregulation of IFN-γ and IL-12 mRNA levels.[6] | [6] |
Table 3: Effects of this compound in a Cyclophosphamide-Induced Immunosuppression Model
| Parameter | Treatment | Dosage | Observed Effect | Reference |
| Body Weight | This compound | Not specified | Protective effect against cyclophosphamide-induced body weight reduction.[4] | [4] |
| Immune Organ Index | This compound | Not specified | Significant protection against the reduction of immune organ indices (thymus, spleen).[4] | [4] |
| Hematological Indices | This compound | Not specified | Protective effect on hematological parameters.[4] | [4] |
Experimental Protocols
In Vitro NK Cell Activation Assay
This protocol details the procedure for assessing the effect of this compound on the activation of murine splenic NK cells.
Materials:
-
This compound (stock solution in DMSO)
-
Spleens from BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant murine IL-2
-
Recombinant murine IL-12
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Monensin
-
Anti-mouse CD3-FITC, Anti-mouse CD49b-PE, Anti-mouse NKG2D-APC, Anti-mouse IFN-γ-PerCP-Cy5.5 antibodies
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
96-well and 48-well culture plates
Procedure:
-
Splenocyte Isolation: Aseptically remove spleens from BALB/c mice and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using RBC lysis buffer.
-
Cell Culture and Stimulation: Resuspend splenocytes in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 4 x 10^6 cells/mL. Differentiate NK cells by adding IL-2 (2 ng/mL) and IL-12 (20 ng/mL).[6]
-
This compound Treatment: Add varying concentrations of this compound (e.g., 4 nM, 12 nM, 20 nM, 40 nM) to the cell cultures.[6] Include a vehicle control (DMSO). Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
Intracellular Cytokine Staining:
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (CD3, CD49b, NKG2D) for 30 minutes on ice.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular IFN-γ for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the data using appropriate software. Gate on CD3-CD49b+ cells to identify the NK cell population.
-
In Vivo Cyclophosphamide-Induced Immunosuppression Model
This protocol describes the induction of immunosuppression in mice using cyclophosphamide (CYP) and subsequent treatment with this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (CYP)
-
This compound
-
Sterile saline
-
Vehicle for AS-III (e.g., 10% PEG-200 and 10% ethanol in PBS)[1]
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Immunosuppression Induction: Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 80 mg/kg body weight daily for 3 consecutive days.[7] A single higher dose of 200 mg/kg followed by a maintenance dose of 150 mg/kg after 9 days has also been reported.[4]
-
Grouping and Treatment: Randomly divide the mice into the following groups (n=6-10 per group):
-
Normal Control (NC): Administered with saline only.
-
Model Control (MC): Administered with CYP and vehicle.
-
AS-III Treatment Groups: Administered with CYP and different doses of AS-III (e.g., 10, 20, 50 mg/kg).
-
-
This compound Administration: Following the last CYP injection, begin treatment with this compound. Administration can be via intravenous (i.v.) or intraperitoneal (i.p.) injection, typically every other day for a specified period (e.g., 5-7 doses).[1][5]
-
Monitoring and Sample Collection:
-
Monitor body weight daily.
-
At the end of the experiment, euthanize the mice.
-
Collect blood for hematological analysis and serum for cytokine analysis.
-
Harvest spleen and thymus to calculate immune organ indices (organ weight/body weight x 100).
-
Isolate splenocytes for flow cytometric analysis of T-cell subsets and macrophage populations.
-
Flow Cytometry Analysis of T-Cells and Macrophages from Splenocytes
This protocol outlines the staining procedure for identifying T-cell subsets and macrophages from the spleens of experimental mice.
Materials:
-
Single-cell suspension of splenocytes
-
FACS buffer
-
Anti-mouse CD3-FITC, Anti-mouse CD4-PE, Anti-mouse CD8-APC, Anti-mouse F4/80-PerCP-Cy5.5, Anti-mouse CD11b-APC-Cy7, Anti-mouse CD206-PE-Cy7 antibodies.
-
Fixable Viability Dye
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes as described in Protocol 1. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Viability Staining: Resuspend 1 x 10^6 cells in PBS and add a fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C.
-
Fc Receptor Blocking: Wash the cells with FACS buffer and resuspend in FACS buffer containing an Fc receptor blocker (e.g., anti-CD16/32) for 10 minutes at 4°C.
-
Surface Staining: Add the antibody cocktail (CD3, CD4, CD8, F4/80, CD11b, CD206) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on live, single cells.
-
Identify T-cells as CD3+.
-
Within the CD3+ population, identify helper T-cells (CD4+) and cytotoxic T-cells (CD8+).
-
Identify macrophages as F4/80+ and CD11b+.
-
Further characterize macrophages based on the expression of markers like CD206 for M2-like macrophages.
-
Visualizations
Experimental workflow for the in vivo immunosuppression model.
Signaling pathways modulated by this compound.
Logical flow for investigating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "this compound Enhances Anti-Tumor Response of NK Cells by Elevatin" by Xingmeng Chen, Xi Chen et al. [scholarworks.gvsu.edu]
- 3. A cyclophosphamide-induced immunosuppression Swiss Albino mouse model unveils a potential role for cow urine distillate as a feed additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Astragaloside III Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Astragaloside III on various cancer cell lines. The methodologies cover the determination of cell viability, membrane integrity, and the investigation of underlying molecular mechanisms through key signaling pathways.
Quantitative Analysis of this compound Cytotoxicity
This compound has demonstrated dose-dependent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. While specific IC50 values for this compound are still being extensively characterized in the literature, effective concentration ranges have been established.
Table 1: Effective Cytotoxic Concentrations of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration | Effective Concentration Range | Observations |
| A549 | Non-Small Cell Lung Cancer | CCK-8 | 24 hours | 25 - 400 µmol/L | Significant dose-dependent reduction in cell viability.[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | CCK-8 | 24 hours | 25 - 400 µmol/L | Significant dose-dependent reduction in cell viability.[1] |
| A549 | Non-Small Cell Lung Cancer | Apoptosis Assay | 24 hours | < 250 µmol/L | Induction of apoptosis rather than necrosis observed.[1] |
| H460 | Non-Small Cell Lung Cancer | Apoptosis Assay | 24 hours | < 250 µmol/L | Induction of apoptosis rather than necrosis observed.[1] |
Experimental Protocols
Cell Culture and Treatment
Protocol 1: General Cell Culture for Cytotoxicity Testing
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and NCI-H460 are recommended based on available data.[1] Other relevant cell lines can be selected based on research focus.
-
Culture Medium: Maintain A549 cells in DMEM and NCI-H460 cells in RPMI-1640 medium.[2] Supplement both with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
Cytotoxicity Assays
Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane damage by measuring the release of lactate dehydrogenase.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[3]
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µmol/L) and a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol is based on standard LDH assay principles.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for three types of controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer (for maximum LDH release).
-
Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Western Blot Analysis for Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells by modulating the MAPK and PI3K/Akt/mTOR signaling pathways.[1][4] Western blotting can be used to analyze the expression and phosphorylation status of key proteins in these pathways.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways
References
- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Astragaloside III Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low bioavailability of Astragaloside III in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications under investigation?
This compound (AS-III) is a cycloartane-type triterpene glycoside, a bioactive compound isolated from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine.[1][2] Its potential pharmacological effects are diverse, including immunomodulatory, anti-inflammatory, antioxidant, and anti-aging properties.[1][3] Research has shown it has potential anti-cancer activity against breast and colon cancer and may play a role in cardiovascular health.[1][4]
Q2: What is "bioavailability" and why is it a significant challenge for this compound?
Bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a dosage form and becomes available at the site of action.[5][6] this compound, like many complex natural compounds, suffers from poor oral bioavailability, meaning only a small fraction of the orally administered dose reaches systemic circulation to exert its therapeutic effects. This poses a major challenge for developing effective oral formulations and can lead to inconsistent or suboptimal results in in vivo studies.[7][8]
Q3: What are the primary factors contributing to the low oral bioavailability of this compound?
The low bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: As a complex glycoside, its solubility in gastrointestinal fluids is limited, which is a prerequisite for absorption.[9][10]
-
Extensive First-Pass Metabolism: After absorption from the gastrointestinal tract, the compound may be heavily metabolized by enzymes in the intestinal wall and liver before it can reach systemic circulation.[11][12] Studies suggest its poor absorption is coupled with strong metabolism in vivo.[7]
Q4: What is the reported absolute oral bioavailability of this compound in preclinical models?
A pharmacokinetic study in rats determined the absolute oral bioavailability of this compound to be approximately 4.15 ± 0.67%.[7] This low value underscores the need for advanced formulation strategies to improve its absorption and therapeutic potential.
Troubleshooting Guide for In Vivo Experiments
Q1: I am observing very low and highly variable plasma concentrations of this compound after oral administration in my animal model. What are the likely causes and solutions?
-
Potential Cause 1: Poor Dissolution in the GI Tract. The compound may not be dissolving sufficiently before it passes the absorption window in the small intestine.
-
Potential Cause 2: Inadequate Formulation. Simply suspending this compound in an aqueous vehicle like saline or carboxymethyl cellulose (CMC) is often insufficient due to its hydrophobic nature.
-
Potential Cause 3: First-Pass Metabolism. The compound may be rapidly metabolized by enzymes in the liver and gut wall.[11][12]
Q2: I am struggling to dissolve this compound for formulation preparation. What solvents are recommended?
This compound is poorly soluble in water. For preparing stock solutions or formulations, the following organic solvents are commonly used:
-
DMSO (Dimethyl sulfoxide): Soluble up to 30 mg/mL.[16]
-
DMF (Dimethylformamide): Soluble up to 20 mg/mL.[16] For in vivo administration, it is critical to dilute these stock solutions into a biocompatible vehicle. A common approach is to use co-solvents. A mixture of water and a water-miscible solvent like ethanol, propylene glycol, or glycerin can improve solubility for administration.[14]
Q3: My this compound formulation seems to precipitate out of solution over time. How can I improve its stability?
-
Potential Cause: The drug is in a supersaturated state in your vehicle and is crystallizing over time.
-
Solution 1: Solid Dispersions: Creating a solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer matrix, can prevent crystallization and maintain the drug in a high-energy amorphous state, which is more soluble.[9][17]
-
Solution 2: Encapsulation: Encapsulating this compound within lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) physically separates the drug molecules, preventing aggregation and improving stability in aqueous media.[11][15]
-
Solution 3: Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can create a stable, water-soluble complex by enclosing the hydrophobic this compound molecule within the hydrophilic cyclodextrin cavity.[11][15]
-
Strategies for Enhancing Bioavailability
Improving the bioavailability of this compound requires advanced formulation approaches. The table below summarizes key strategies.
| Strategy | Mechanism of Action | Key Advantages | Potential Disadvantages | Typical Fold-Increase in Bioavailability |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[13][18] | Relatively simple concept; applicable to many poorly soluble drugs.[5] | May not be sufficient for drugs with very low solubility; potential for particle aggregation. | 2 to 10-fold |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[9][17] | Significant solubility enhancement; can be formulated into solid dosage forms (tablets, capsules).[17] | Potential for physical instability (recrystallization) during storage; requires careful polymer selection. | 5 to 20-fold |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water microemulsion upon gentle agitation in GI fluids.[11][15] | High drug-loading capacity; enhances lymphatic transport, potentially reducing first-pass metabolism.[8] | Can be chemically complex; potential for GI irritation with high surfactant concentrations. | 5 to 50-fold |
| Complexation (Cyclodextrins) | Forms a host-guest inclusion complex where the hydrophobic drug resides inside the hydrophilic cyclodextrin cavity, increasing its apparent water solubility.[11][15] | High efficiency for suitable molecules; can improve both solubility and stability. | Limited to specific drug molecule sizes and shapes; can be expensive. | 2 to 15-fold |
Note: Fold-increase values are generalized estimates for BCS Class II/IV compounds and actual results for this compound may vary.
Experimental Protocols & Methodologies
Protocol 1: Preparation of an this compound Solid Dispersion via Solvent Evaporation
This protocol describes a common lab-scale method for creating a solid dispersion to enhance solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer (e.g., HPMC, Soluplus®)
-
Methanol or Ethanol (ACS grade)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation: Weigh this compound and PVP K30 in a 1:4 ratio (drug-to-polymer).
-
Dissolution: Dissolve both components completely in a minimal amount of methanol in a round-bottom flask. Ensure the solution is clear.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Final Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry at 40°C for 24 hours to remove any residual solvent.
-
Processing: Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Characterization (Recommended):
-
Dissolution Test: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Differential Scanning Calorimetry (DSC) & X-ray Powder Diffraction (XRPD): Confirm the amorphous state of this compound within the polymer matrix.
-
Protocol 2: Design of a Pharmacokinetic Study in Rats to Evaluate Bioavailability
This protocol outlines a typical study design to compare a novel formulation against a control.
Animals:
-
Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
Study Groups (n=6 per group):
-
Intravenous (IV) Group: this compound dissolved in a suitable vehicle (e.g., Saline:Ethanol:PEG400) at 1 mg/kg. This group is necessary to determine the absolute bioavailability.
-
Oral Control Group: this compound suspended in 0.5% CMC-Na in water at 10 mg/kg.
-
Oral Test Formulation Group: this compound formulated in the new delivery system (e.g., solid dispersion, SEDDS) at 10 mg/kg.
Methodology:
-
Administration: Administer the respective formulations to each group. For oral groups, use oral gavage. For the IV group, inject via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Bioavailability Calculation:
-
Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations: Workflows and Pathways
Caption: Workflow for developing and testing a new this compound formulation.
Caption: Factors causing low bioavailability and corresponding formulation solutions.
Caption: Simplified PI3K/Akt pathway, a target for Astragaloside's anti-cancer effects.
References
- 1. This compound | 84687-42-3 | OA09408 | Biosynth [biosynth.com]
- 2. This compound | C41H68O14 | CID 441905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW | Semantic Scholar [semanticscholar.org]
- 7. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. course.cutm.ac.in [course.cutm.ac.in]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Astragaloside III stability and storage conditions [-20°C, -80°C]
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Astragaloside III. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical for maintaining the stability and bioactivity of this compound. Recommendations differ for the compound in its solid (powder) form versus when it is in a solvent (stock solution).
-
Solid Form: this compound powder should be stored at -20°C for long-term use.[1][2][3][4][5] Some suppliers suggest a shelf life of up to 3 years or more under these conditions.[1][5] It should be kept in a tightly sealed container away from direct sunlight.[2][6]
-
Stock Solution: For stock solutions, -80°C is the highly recommended temperature for long-term storage to ensure maximum stability.[1][7][8]
Q2: How long is an this compound stock solution stable at -20°C versus -80°C?
A: Storage at -80°C significantly extends the stable shelf-life of this compound in solution compared to -20°C.
-
At -80°C , a stock solution is generally considered stable for 6 to 12 months .[1][7][8]
-
At -20°C , the stability period is much shorter, typically around 1 month .[7][8]
For optimal results, it is always recommended to use freshly prepared solutions or to minimize the storage time of stock solutions, even at recommended temperatures.
Q3: What is the best way to prepare a stock solution of this compound?
A: this compound is soluble in organic solvents like DMSO and DMF.[1][4]
-
Recommended Solvent: DMSO is a common and effective solvent for preparing a concentrated stock solution.[1][4][8]
-
Solubility Limits: The solubility in DMSO is approximately 30-50 mg/mL.[1][4] In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is significantly lower, at around 0.5 mg/mL.[4][9]
-
Dissolving Procedure: To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[8] It is recommended to purge organic solvents with an inert gas.[9]
Q4: Why is it important to aliquot my stock solution?
A: Aliquoting the stock solution into smaller, single-use volumes is a critical laboratory practice. This prevents product inactivation and degradation that can be caused by repeated freeze-thaw cycles.[7][8] Each aliquot should be frozen and then used only once after thawing.
Q5: Can I store my diluted, aqueous working solutions?
A: It is strongly advised not to store aqueous solutions for extended periods.[9] Ideally, aqueous working solutions should be prepared fresh from the DMSO stock solution immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[9]
Stability Data Summary
The following table summarizes the recommended storage conditions and stability periods for this compound.
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid Powder | -20°C | ≥ 3 years | [1][5] |
| 4°C | 2 years | [6] | |
| Stock Solution | -80°C | 6 - 12 months | [1][7][8] |
| (in DMSO) | -20°C | 1 month | [7][8] |
| 4°C | Prepare weekly | [1] |
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound due to improper storage. Storing stock solutions at -20°C for longer than a month or subjecting them to multiple freeze-thaw cycles can significantly reduce the compound's efficacy.
-
Solution:
-
Prepare a fresh stock solution from the solid powder.
-
Ensure the new stock solution is aliquoted into single-use vials.
-
Store aliquots at -80°C for long-term use.
-
For short-term needs (less than one month), store a limited number of aliquots at -20°C.
-
Issue 2: The compound will not fully dissolve or has precipitated out of solution.
-
Possible Cause: The concentration exceeds the solubility limit in the chosen solvent, or the temperature is too low.
-
Solution:
-
Confirm the solubility of this compound in your solvent.[1][4] DMSO is the recommended solvent for high concentrations.
-
Gently warm the solution to 37°C or use sonication to aid dissolution.[8]
-
If using aqueous buffers, remember that solubility is very low.[9] Prepare dilutions from a high-concentration DMSO stock just before use.
-
Issue 3: Observed a gradual loss of biological activity in experiments over several weeks.
-
Possible Cause: The stock solution, likely stored at -20°C, is degrading over time. The stability at -20°C is limited to approximately one month.[7][8]
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale and vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM solution, weigh out 7.85 mg of this compound powder.
-
Dissolution: Add the 7.85 mg of powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If needed, gently warm the vial to 37°C or place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[8] Visually inspect the solution to confirm no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials (e.g., 20 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.[7][8]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability (up to 6-12 months) or at -20°C for short-term use (up to 1 month).[1][7][8]
Protocol 2: General Workflow for Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of this compound under specific storage conditions.
Objective: To quantify the percentage of this compound remaining in a solution after storage at -20°C and -80°C over a set period.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO as described in Protocol 1. Dilute this stock to a known concentration (e.g., 100 µg/mL) using the final solvent matrix for the experiment (e.g., cell culture medium or a buffer).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC method to establish the initial concentration (100% reference point). Several studies utilize HPLC with ELSD or MS detection for accurate quantification.[11][12]
-
Storage:
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 2 months, 6 months), remove one vial from each storage temperature.
-
Sample Analysis: Thaw the samples, mix thoroughly, and analyze them using the same HPLC method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will provide a quantitative measure of stability at each temperature.
Visual Guides and Pathways
Diagrams
Caption: Recommended workflow for handling and storing this compound.
Caption: this compound interaction with the HIF-1α pathway.[13]
References
- 1. Astragaloside | JNK | MMP | ERK | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound | CAS 84687-42-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C41H68O14 | CID 441905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and simultaneous quantification of seven bioactive components in Radix Astragali based on pressurized liquid extraction combined with HPLC-ESI-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Astragaloside III in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of Astragaloside III (AS-III) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: At what concentrations does this compound typically exhibit cytotoxic effects?
A1: The cytotoxic effects of this compound are cell-line dependent. For instance, in A549 and H460 non-small cell lung cancer cells, the IC50 values were reported to be 251.0 µmol/L and 268.7 µmol/L, respectively, after 24 hours of treatment.[1] However, no significant viability change was observed in normal human lung epithelial BEAS-2B cells at doses lower than 300 µmol/L.[1] In other studies, 10 µM of this compound for 8 hours resulted in an approximate 10% reduction in the viability of bEnd.3 cells, while concentrations of 10-100 ng/mL for 24-48 hours reduced the viability of MCF-7 breast cancer cells.[2] It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell line and experimental duration using a cell viability assay.
Q2: What are the known signaling pathways that can be affected by this compound, potentially leading to off-target effects?
A2: this compound has been shown to modulate several signaling pathways, which could be considered off-target effects depending on the research context. These include:
-
MAPK Pathway: AS-III can reduce the phosphorylation of ERK and p38, but not JNK, in non-small cell lung cancer cells.[1]
-
Akt/mTOR Pathway: AS-III has been observed to inhibit the Akt/mTOR signaling pathway.[1][3]
-
NF-κB Pathway: Astragalosides, in general, have been shown to suppress the TRAF5/NF-κB signaling pathway.[4] The related compound, Astragaloside IV, has also been shown to regulate the NF-κB pathway.[5]
-
HIF-1α Pathway: AS-III has been suggested to attenuate immunosuppression through the HIF-1α/PDHK-1 pathway.[6]
-
Immune Response Pathways: AS-III can enhance the anti-tumor response of Natural Killer (NK) cells by increasing the expression of NKG2D and IFN-γ.[5][7][8]
Q3: Can this compound interfere with my apoptosis assay?
A3: Yes, this compound has been shown to induce apoptosis in several cancer cell lines. It can increase the levels of cleaved Caspase 3 and PARP1, up-regulate Bax, and down-regulate Bcl-2 expression.[1] If your primary target is not related to apoptosis, this pro-apoptotic effect should be considered a potential off-target effect.
Q4: Are there any known effects of this compound on cellular metabolism?
A4: Yes, network pharmacology and in vitro studies suggest that this compound may regulate glucose metabolism-related pathways.[6] It has been shown to reduce the release of lactate and LDH, and restore ATP levels in macrophages under hypoxic conditions.[6]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
Possible Cause 1: this compound Concentration is Too High.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a broad range of concentrations and narrow it down to identify a sub-lethal concentration for your experiments.
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle control (medium with the same concentration of solvent but without this compound) to rule out solvent-induced cytotoxicity.
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause 1: Variability in this compound Preparation.
-
Solution: Prepare a fresh stock solution of this compound for each experiment or prepare and aliquot a large batch to be stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Possible Cause 2: Cell Passage Number.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with extensive passaging.
Possible Cause 3: Inconsistent Incubation Times.
-
Solution: Adhere strictly to the planned incubation times for this compound treatment across all replicates and experiments.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Concentration/IC50 | Treatment Duration | Reference |
| A549 (NSCLC) | CCK-8 | IC50: 251.0 µmol/L | 24 h | [1] |
| H460 (NSCLC) | CCK-8 | IC50: 268.7 µmol/L | 24 h | [1] |
| BEAS-2B (Normal Lung) | CCK-8 | No significant change < 300 µmol/L | 24 h | [1] |
| bEnd.3 | Not specified | ~10% viability reduction at 10 µM | 8 h | [2] |
| MCF-7 (Breast Cancer) | Not specified | Reduced viability at 10-100 ng/mL | 24-48 h | [2] |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 25, 50, 100, 150, 200, 250, 300, 350, 400 µmol/L) for the desired duration (e.g., 24, 48, 72 hours).[1] Include a vehicle control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, cleaved Caspase 3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside suppresses tumor necrosis factor receptor-associated factor 5 signaling pathway and alleviates neurodegenerative changes in retinal pigment epithelial cells induced by isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Astragaloside III experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in experiments involving Astragaloside III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cycloartane-type triterpene glycoside, a bioactive compound derived from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1] Its reported biological activities include immunomodulation, anti-inflammatory effects, anti-cancer properties, and antioxidant effects.[1][2] It has been shown to modulate various signaling pathways, including NF-κB, MAPK, Akt/mTOR, and HIF-1α.[3][4]
Q2: How should I prepare and store this compound stock solutions to ensure stability and consistency?
Proper preparation and storage of this compound are crucial for obtaining reproducible results.
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in DMSO. Gentle warming and vortexing can aid dissolution.
-
Storage: Store the powder at -20°C for up to two years.[6] Stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by this compound?
This compound has been reported to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. These include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, which plays a critical role in inflammation.
-
MAPK Signaling Pathway: It can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, which are involved in cell proliferation, differentiation, and apoptosis.
-
Akt/mTOR Signaling Pathway: this compound can influence the PI3K/Akt/mTOR pathway, a crucial regulator of cell growth, survival, and metabolism.
-
HIF-1α Pathway: It has been shown to affect the hypoxia-inducible factor-1α (HIF-1α) pathway, which is involved in cellular responses to low oxygen conditions and has implications in cancer biology.[3]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Possible Causes:
-
Inconsistent this compound Preparation:
-
Precipitation of the compound upon dilution in aqueous culture media.
-
Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.
-
-
Cell Culture Conditions:
-
Variations in cell seeding density.
-
Use of cells at different passage numbers, which can affect their sensitivity to treatment.
-
Presence of mycoplasma contamination affecting cellular responses.
-
-
Assay Procedure:
-
Incomplete dissolution of formazan crystals in MTT assays.
-
Interference of the compound with the assay reagents.
-
Troubleshooting Strategies:
-
This compound Preparation:
-
Visually inspect the culture medium after adding this compound for any signs of precipitation. If precipitation occurs, consider using a solubilizing agent or a different solvent system.
-
Prepare fresh working dilutions from a properly stored stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.
-
-
Standardize Cell Culture:
-
Ensure a consistent cell seeding density across all wells and experiments.
-
Use cells within a defined passage number range.
-
Regularly test for mycoplasma contamination.
-
-
Optimize Assay Protocol:
-
Ensure complete solubilization of formazan crystals by thorough mixing and incubation.
-
Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
-
Issue 2: Inconsistent Results in Western Blot Analysis
Possible Causes:
-
Variability in Protein Expression:
-
Inconsistent treatment times or concentrations of this compound.
-
Differences in cell confluence at the time of treatment.
-
-
Sample Preparation and Loading:
-
Inconsistent protein extraction efficiency.
-
Inaccurate protein quantification leading to unequal loading.
-
-
Antibody Performance:
-
Lot-to-lot variability of primary antibodies.
-
Suboptimal antibody concentrations.
-
Troubleshooting Strategies:
-
Consistent Treatment:
-
Strictly control the duration and concentration of this compound treatment.
-
Seed cells to reach a consistent confluence (e.g., 70-80%) before starting the treatment.
-
-
Standardize Sample Preparation:
-
Use a consistent and validated protein extraction protocol.
-
Carefully perform protein quantification and normalize loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin) to verify equal loading.
-
-
Validate Antibodies:
-
Validate new lots of primary antibodies to ensure similar performance.
-
Optimize primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.
-
Issue 3: Variable Gene Expression Results in qPCR
Possible Causes:
-
RNA Quality and Integrity:
-
Degradation of RNA during extraction or storage.
-
Genomic DNA contamination.
-
-
Reverse Transcription Variability:
-
Inconsistent efficiency of the reverse transcription reaction.
-
-
Primer and Probe Issues:
-
Poorly designed primers leading to non-specific amplification.
-
Primer-dimer formation.
-
Troubleshooting Strategies:
-
Ensure High-Quality RNA:
-
Assess RNA integrity using methods like gel electrophoresis or a bioanalyzer.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
-
Consistent Reverse Transcription:
-
Use the same amount of RNA for all reverse transcription reactions.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Validate Primers:
-
Design and validate qPCR primers for specificity and efficiency.
-
Perform a melt curve analysis to check for non-specific products and primer-dimers.
-
Issue 4: Inconsistent Cytokine Levels in ELISA
Possible Causes:
-
Sample Handling:
-
Degradation of cytokines in samples due to improper storage or handling.
-
Variability in sample collection and processing.
-
-
Assay Performance:
-
Inconsistent incubation times and temperatures.
-
Improper washing steps leading to high background.
-
Lot-to-lot variability in ELISA kits.
-
Troubleshooting Strategies:
-
Standardize Sample Handling:
-
Process and store samples (e.g., cell culture supernatants, serum) consistently. Add protease inhibitors if necessary.
-
-
Optimize ELISA Protocol:
-
Adhere strictly to the manufacturer's protocol for incubation times and temperatures.
-
Ensure thorough and consistent washing between steps.
-
If using different kit lots, run a bridging study to ensure consistency.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | Cell Viability | 10-100 ng/mL | Reduced cell viability and increased apoptosis. | [7] |
| CT26 (Colon Cancer) | Co-culture with NK cells | 20 nM | Significantly inhibited the proliferation of CT26 cells. | [8] |
| A549 (NSCLC) | CCK-8 | IC50: 251.0 µM | Inhibited cell proliferation. | Not found in search results |
| H460 (NSCLC) | CCK-8 | IC50: 268.7 µM | Inhibited cell proliferation. | Not found in search results |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| CT26 tumor-bearing mice | 50 mg/kg | Intravenous (i.v.) | Significantly inhibited tumor growth and prolonged survival. | [7][8] |
| MDA-MB-231 breast cancer xenografts in nude mice | 10-20 mg/kg | Intraperitoneal (i.p.) | Inhibited tumor growth and increased tumor cell apoptosis. | [7] |
| Cyclophosphamide-induced immunosuppression mouse model | Not specified | Not specified | Had a significant protective effect on body weight and immune organ index. | [3] |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any genomic DNA contamination.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Determine the threshold cycle (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants or other samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody, incubating for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP, incubating for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve.
Visualizations
References
- 1. This compound | 84687-42-3 | OA09408 | Biosynth [biosynth.com]
- 2. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Astragaloside III in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Astragaloside III in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a triterpenoid saponin, its glycosidic bonds are susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can be accelerated by elevated temperatures.
Q2: What is the recommended pH range for maintaining the stability of this compound solutions?
A2: Based on studies of the structurally similar Astragaloside IV, acidic to neutral pH (3.0-7.0) is recommended for optimal stability. Alkaline conditions (pH > 7) have been shown to significantly increase the rate of degradation, especially at higher temperatures.
Q3: What are the ideal storage temperatures for this compound solutions?
A3: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or -80°C is recommended. Studies on this compound in rat plasma showed it was stable for up to 30 days at -80°C and could withstand three freeze-thaw cycles.
Q4: How does light exposure affect the stability of this compound?
A4: While specific photostability data for this compound is limited, it is a general best practice in pharmaceutical stability testing to protect solutions from light to prevent potential photodegradation. Amber vials or containers wrapped in aluminum foil should be used.
Q5: Are there any recommended stabilizers or excipients to prevent the degradation of this compound in solution?
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | - Measure the pH of your solution. - Adjust the pH to a range of 3.0-7.0 using a suitable buffer system (e.g., citrate or phosphate buffer). |
| High Storage Temperature | - Ensure solutions are stored at recommended temperatures (2-8°C for short-term, -20°C or -80°C for long-term). - Avoid repeated freeze-thaw cycles where possible. |
| Light Exposure | - Store solutions in amber vials or protect them from light using opaque materials. |
| Microbial Contamination | - Use sterile solvents and containers for solution preparation. - Consider filtration through a 0.22 µm filter for sterilization. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - This is likely due to hydrolysis of the glycosidic bonds. The aglycone, cycloastragenol, may be one of the degradation products. - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. |
| Interaction with Excipients | - If your solution contains other components, assess their compatibility with this compound. - Analyze a solution of this compound in the pure solvent as a control. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Selection: Use a solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For aqueous solutions, prepare a concentrated stock in an organic solvent first and then dilute with the aqueous buffer.
-
pH Adjustment: If preparing an aqueous solution, use a buffer to maintain the pH between 3.0 and 7.0.
-
Handling: Accurately weigh the required amount of this compound powder. Dissolve it in the chosen solvent. If necessary, use sonication to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified period. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze the stressed samples and a control sample (unstressed) by a stability-indicating HPLC or UPLC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Calculate the percentage of degradation of this compound.
Quantitative Data Summary
The following table summarizes the stability of the structurally similar Astragaloside IV under different pH and temperature conditions, which can serve as a valuable reference for this compound.
Table 1: Retention Rate of Astragaloside IV under Different Sterilization Conditions
| Temperature | Time (min) | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 85°C | 60 | ~97% | ~98% | ~98% | ~85% |
| 90°C | 60 | 91.83% | 90.47% | 92.53% | 64.67% |
| 95°C | 60 | >90% | >90% | >90% | <60% |
| 120°C | 10 | - | - | - | 86.67% |
Signaling Pathway and Experimental Workflow Diagrams
This compound and NKG2D Signaling Pathway in NK Cells
Caption: this compound enhances NK cell anti-tumor activity.
This compound and HIF-1α/PDHK-1 Signaling Pathway
Caption: this compound attenuates immunosuppression.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Technical Support Center: Large-Scale Purification of Astragaloside III
Welcome to the technical support center for the large-scale purification of Astragaloside III. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, separation, and purification of this bioactive saponin from Astragalus species.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of low yield during the large-scale extraction of this compound?
A1: Low yields of this compound can stem from several factors. The concentration of this compound and other saponins varies significantly depending on the Astragalus species, cultivation region, and harvest time[1][2]. The extraction method itself is critical; traditional methods like water decoction or ethanol reflux may be inefficient or lead to degradation[3][4]. Furthermore, this compound is often an isomer of the more abundant Astragaloside IV, and its inherent concentration in the raw plant material is low[1].
Q2: How can I improve the separation of this compound from other structurally similar astragalosides (e.g., Astragaloside I, II, and IV)?
A2: Due to their similar structures, separating astragalosides is a significant challenge[5][6]. Effective separation relies on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary analytical methods[3][5][7]. For large-scale purification, methods like high-speed countercurrent chromatography (HSCCC) and preparative HPLC are effective. HSCCC, in particular, has shown success in separating these isomers by utilizing a liquid-liquid partitioning system, which can be optimized for these specific compounds[8][9]. The use of macroporous adsorption resins can also effectively enrich total astragalosides, which can then be further separated[10][11].
Q3: My this compound sample shows degradation over time. What are the optimal storage and processing conditions to ensure stability?
A3: Saponins like this compound can be sensitive to pH and temperature. Studies on the stability of the related Astragaloside IV show it is significantly less stable in alkaline solutions, with retention rates dropping below 60% after sterilization, whereas it remains over 90% stable in acidic or neutral solutions[12][13]. High temperatures can also cause degradation or transformation of saponins[12]. For storage, keeping the purified compound at -20°C is recommended for long-term stability[14]. During processing, it is crucial to control the pH and avoid excessive heat to prevent hydrolysis or structural changes[4][12].
Q4: What analytical methods are most reliable for determining the purity of the final this compound product?
A4: The most reliable methods combine chromatographic separation with sensitive detection. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for quantifying saponins, which often lack a strong UV chromophore[5][15]. For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard, allowing for precise quantification and identification of this compound and potential impurities[3][12][16].
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High back-pressure during chromatography | 1. Clogged column frit or tubing due to unfiltered sample. 2. Sample is too viscous. 3. Protein or polysaccharide precipitation on the column. | 1. Filter all samples and buffers through a 0.45 µm filter before use. Clean the system and replace column frits if necessary[17]. 2. Dilute the sample with the binding buffer. Reduce the flow rate during sample loading[18]. 3. Include detergents or adjust salt concentrations to improve solubility. Perform a cleaning-in-place (CIP) procedure as recommended for the specific column[17][19]. |
| Poor separation between Astragaloside isomers | 1. Suboptimal mobile phase composition. 2. Inappropriate stationary phase. 3. Gradient is too steep or flow rate is too high. | 1. Adjust the ratio of organic solvent (e.g., acetonitrile) to water in the mobile phase. Small changes can significantly impact resolution[5][15]. 2. Use a high-resolution column, such as a C18 or Phenyl-Hexyl column, which are effective for saponin separation[5][15]. 3. Optimize the elution gradient to be shallower, providing more time for separation. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Low recovery of this compound after elution | 1. Irreversible binding to the chromatography resin. 2. Degradation of the molecule during purification steps. 3. Insufficient volume or strength of the elution buffer. | 1. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer to disrupt nonspecific hydrophobic interactions. 2. Check and adjust the pH of all buffers to be neutral or slightly acidic. Avoid high temperatures during evaporation and other steps[12]. 3. Increase the concentration of the organic solvent in the elution buffer or increase the total volume of elution buffer used[10]. |
| Presence of unknown peaks in the final product chromatogram | 1. Contamination from solvents, equipment, or the raw material. 2. Transformation of other astragalosides into different compounds under process conditions (e.g., alkali treatment)[5]. 3. Co-elution of other plant secondary metabolites (e.g., flavonoids, polysaccharides)[1][3]. | 1. Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned. 2. Re-evaluate extraction and purification conditions, particularly pH and temperature, to prevent unwanted chemical reactions. 3. Add a preliminary purification step, such as using a different type of macroporous resin, to remove different classes of compounds before the final polishing step[11][20]. |
Experimental Protocols
Protocol 1: Enrichment of Total Astragalosides using Macroporous Adsorption Resin
This protocol is adapted from methods described for enriching total saponins from Astragalus extracts.[10][11]
-
Preparation of Crude Extract:
-
Extract dried and powdered Astragalus root with 70-80% ethanol via reflux or ultrasonic-assisted extraction for 2 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract paste.
-
Re-dissolve the paste in deionized water and centrifuge to remove insoluble components.
-
-
Resin Column Preparation and Adsorption:
-
Select a suitable macroporous resin (e.g., DA201 type) and pre-treat it by soaking sequentially in ethanol and then deionized water.
-
Pack the resin into a glass column and equilibrate it by washing with 2-3 bed volumes (BV) of deionized water.
-
Load the prepared crude extract solution onto the column at a flow rate of 2-3 BV/h.
-
-
Washing and Elution:
-
Wash the column with 3-5 BV of deionized water to remove polysaccharides, amino acids, and other water-soluble impurities.
-
Elute the adsorbed astragalosides with 80% ethanol at a flow rate of 5 BV/h[11].
-
Collect the eluate and monitor the saponin concentration using a method like UV spectrophotometry or TLC.
-
-
Concentration:
-
Combine the eluate fractions containing the astragalosides.
-
Concentrate the solution under reduced pressure to remove the ethanol, yielding an enriched total astragaloside powder. This powder can then be used for fine purification.
-
Protocol 2: Analytical Quantification of this compound by HPLC-ELSD
This protocol is based on established methods for the analysis of various astragalosides.[5][15]
-
Instrumentation and Columns:
-
HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution: A typical gradient might start at 30% A, increase to 45% A over 40 minutes, and then ramp up to wash the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
ELSD Detector Settings:
-
Drift Tube Temperature: 90-100°C.
-
Nebulizing Gas (Nitrogen) Pressure: 0.15 MPa[5].
-
These settings may need optimization depending on the specific instrument.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard in methanol.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1 to 1.0 mg/mL).
-
Dissolve the purified sample in methanol at a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10-20 µL of each standard and sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Quantify the amount of this compound in the sample by using the calibration curve derived from the peak areas of the standards.
-
Data and Visualizations
Quantitative Data Summary
The following table summarizes representative data from different purification techniques. Note that yields are highly dependent on the starting material and specific conditions.
| Purification Method | Compound | Starting Material | Yield | Purity | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | Astragaloside IV | 400 mg crude extract | 55.9 mg | 96.95% | [9] |
| Ultrasonic Film Chromatography | Total Astragalosides | 5 kg raw material | Not specified | >90% | [21] |
| Macroporous Resin (DA201) | Total Astragalosides | Crude Extract | Maximized yield | Enriched | [11] |
| Preparative HPLC | Astragalosides I, II, IV, Acetylastragaloside I | 250 mg crude extract | 48.7 mg (ASI), 28.2 mg (ASII), 26.5 mg (ASIV) | 96.4-98.8% | [5] |
Process and Logic Diagrams
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting flowchart for low purity of this compound.
Caption: Simplified pathway showing this compound's effect on NK cells.
References
- 1. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Separation of astragaloside IV from Astragalus membranaceus based on high-speed countercurrent chromatography in continuous injection mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purification process of astragalosides - African Health Sciences [africanhealthsciences.org]
- 11. Enrichment and purification process of astragalosides and their anti-human gastric cancer MKN-74 cell proliferation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]
- 13. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.dutscher.com [pdf.dutscher.com]
- 18. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 19. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. CN102040666A - Method for separating astragalus polysaccharide and astragalin astragaloside by ultrasonic film chromatography - Google Patents [patents.google.com]
Pharmacokinetic challenges of Astragaloside III administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic challenges of Astragaloside III administration.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
-
Q1: We orally administered this compound to rats, but the plasma concentrations are consistently very low or below the limit of quantification. What could be the reason?
A1: This is a common challenge with this compound. The primary reason is its very low oral bioavailability, which has been reported to be approximately 4.15 ± 0.67% in rats.[1] This poor bioavailability is likely due to a combination of factors including poor absorption and/or significant first-pass metabolism in the gut and liver. Saponins like this compound generally exhibit low absorption rates through the gastrointestinal tract due to their high molecular weight and hydrophilicity.
-
Q2: How can we improve the oral bioavailability of this compound in our animal studies?
A2: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and permeable compounds.[2][3][4] While specific studies on this compound are limited, general approaches for saponins include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can improve its solubility and protect it from degradation in the gastrointestinal tract.
-
Lipid-based formulations: Self-microemulsifying drug delivery systems (SMEDDS) can enhance the absorption of lipophilic compounds.
-
Use of absorption enhancers: Co-administration with agents that reversibly open tight junctions in the intestinal epithelium could increase absorption. However, the safety of such enhancers needs careful evaluation.
-
-
Q3: Could the issue be with our analytical method? How can we ensure our assay is sensitive enough?
A3: It is crucial to have a highly sensitive and validated analytical method. A validated HPLC-MS/MS method is recommended for quantifying this compound in plasma.[1] Key validation parameters to check are the lower limit of quantification (LLOQ), precision, accuracy, and recovery. A method with an LLOQ in the low ng/mL range (e.g., 5.00 ng/mL) should be sufficient for preclinical studies.[1] Ensure proper sample preparation, such as protein precipitation, to minimize matrix effects.
Issue 2: High Variability in Pharmacokinetic Data
-
Q1: We are observing significant inter-individual variability in the plasma concentrations of this compound in our study animals. What are the potential causes?
A1: High variability in pharmacokinetic data for orally administered compounds with low bioavailability is not uncommon. Potential sources of variability include:
-
Differences in gastrointestinal physiology: Factors such as gastric emptying time, intestinal transit time, and gut microbiota composition can vary between animals and influence absorption.
-
Food effects: The presence or absence of food in the stomach can significantly alter the absorption of many drugs. It is essential to standardize feeding conditions in your studies.
-
Metabolism differences: Individual variations in the expression and activity of metabolic enzymes in the gut and liver can lead to different rates of first-pass metabolism.
-
Formulation-related issues: If you are using a suspension, ensure it is homogenous and that each animal receives the correct dose.
-
-
Q2: How can we minimize variability in our pharmacokinetic studies?
A2: To reduce variability, consider the following:
-
Standardize experimental conditions: Acclimatize animals properly and maintain consistent housing conditions. Standardize the fasting period before dosing and the feeding schedule.
-
Use a homogenous formulation: If using a suspension, ensure it is well-mixed before each administration. For solution formulations, ensure the compound is fully dissolved.
-
Increase sample size: A larger number of animals per group can help to improve the statistical power and provide a more reliable estimate of the mean pharmacokinetic parameters.
-
Consider intravenous administration: If the primary goal is to understand the distribution and elimination of this compound, intravenous administration will bypass absorption-related variability.
-
Issue 3: In Vitro-In Vivo Correlation Challenges
-
Q1: Our in vitro Caco-2 cell permeability assay suggests low permeability for this compound, but we are unsure how this translates to in vivo absorption. How can we interpret these results?
A1: Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal permeability of drugs.[5][6] A low apparent permeability coefficient (Papp) in the Caco-2 model is generally indicative of poor oral absorption in vivo. This is consistent with the low oral bioavailability observed for this compound. The Caco-2 model can also help determine if the compound is a substrate for efflux transporters like P-glycoprotein, which can further limit absorption.
-
Q2: We are planning to conduct a Caco-2 permeability assay for this compound. Are there any specific considerations?
A2: When designing a Caco-2 permeability assay for this compound, consider the following:
-
Cell monolayer integrity: Ensure the Caco-2 monolayers are fully differentiated and have adequate transepithelial electrical resistance (TEER) values before starting the experiment.
-
Bidirectional transport: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions to determine the efflux ratio and assess the involvement of active transport.
-
Use of inhibitors: Include known inhibitors of efflux transporters (e.g., verapamil for P-gp) to confirm if this compound is a substrate.
-
Sensitive analytical method: A highly sensitive analytical method, such as LC-MS/MS, is required to quantify the low concentrations of this compound that permeate the cell monolayer.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats after intravenous and oral administration.[1]
| Parameter | Intravenous Administration (1.0 mg/kg) | Oral Administration (10 mg/kg) |
| t1/2 (h) | 2.13 ± 0.11 | - |
| Cmax (ng/mL) | - | 45.3 ± 7.21 |
| Tmax (h) | - | 0.25 ± 0.08 |
| AUC(0-t) (ng·h/mL) | 546.2 ± 83.4 | 226.8 ± 34.2 |
| AUC(0-∞) (ng·h/mL) | 551.7 ± 85.1 | 229.1 ± 34.9 |
| Absolute Bioavailability (F%) | - | 4.15 ± 0.67 |
Detailed Experimental Protocols
1. Quantification of this compound in Rat Plasma by HPLC-MS/MS [1]
-
Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add the internal standard (buspirone).
-
Precipitate proteins by adding 300 µL of a methanol-acetonitrile (50:50, v/v) solution.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: As per instrument optimization.
-
Column Temperature: As per instrument optimization.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation:
-
The method should be validated for linearity, precision, accuracy, recovery, and stability according to standard guidelines. The reported linear range for this method was 5.00–5000 ng/mL.[1]
-
Visualizations
References
- 1. Determination of this compound in rat plasma by liquid chromatography-tandem mass spectrometry and its application to a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activities of Astragaloside III and Astragaloside IV
For Researchers, Scientists, and Drug Development Professionals
Astragaloside III (AS-III) and Astragaloside IV (AS-IV) are prominent triterpenoid saponins isolated from the medicinal herb Astragalus membranaceus. Both compounds have garnered significant attention for their potential as anti-cancer agents. This guide provides a detailed, objective comparison of their anti-cancer properties, supported by experimental data, to aid researchers in the field of oncology and drug development.
Comparative Anti-Proliferative and Pro-Apoptotic Activity
While direct comparative studies are limited, data extracted from various independent investigations suggest that both AS-III and AS-IV exhibit potent anti-cancer effects across a range of malignancies. Their efficacy is often dose-dependent and varies between different cancer cell types.
Table 1: In Vitro Anti-Cancer Effects of this compound vs. Astragaloside IV
| Compound | Cancer Type | Cell Line(s) | Observed Effects & Concentration | Citation(s) |
| This compound | Breast Cancer | MCF-7, MDA-MB-231 | Reduced cell viability; Increased apoptosis (10-100 ng/mL) | [1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Significantly inhibited proliferation and increased apoptosis (up to 250 µM) | [3][4] | |
| Colon Cancer | CT26 | Inhibited tumor growth in co-culture with NK cells | [5][6] | |
| Astragaloside IV | Liver Cancer | SK-Hep 1, Hep 3B, Huh-7 | Induced apoptosis (200–400 µM); Suppressed proliferation, migration, and invasion (50-150 µM) | [7][8][9] |
| Colorectal Cancer | HT29, SW480, SW620 | Inhibited proliferation; Induced G1 arrest and apoptosis (10-40 µg/mL) | [10][11] | |
| Lung Cancer | A549, H1299 | Enhanced cisplatin sensitivity; Induced apoptosis | [10][12] | |
| Glioma | U251 | Inhibited proliferation and EMT | [13][14] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage & Administration | Key Findings | Citation(s) |
| This compound | MDA-MB-231 Breast Cancer Xenograft | 10-20 mg/kg; i.p.; every 2 days | Inhibited tumor growth; Increased tumor cell apoptosis | [2] |
| CT26 Colon Cancer Syngeneic Model | 50 mg/kg; i.v.; every 2 days | Significantly reduced tumor weight and volume; Prolonged survival | [2][6] | |
| Astragaloside IV | H22 Liver Cancer Xenograft | Not specified | Increased anti-tumor effects of cisplatin | [12] |
| Liver Cancer Subcutaneous Model | 40-100 mg/kg; gavage; every 3 days | Suppressed tumor growth in a dose-dependent manner | [8][9] |
Mechanisms of Action: A Comparative Overview
Both saponins exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis, modulating key signaling pathways, and influencing the tumor microenvironment.
Induction of Apoptosis
This compound and IV are potent inducers of apoptosis. They typically modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial (intrinsic) apoptosis pathway.[4][13][15] This results in the activation of caspase cascades (caspase-3, -8, -9) and subsequent programmed cell death.[4][13] AS-III has been shown to significantly increase apoptosis in NSCLC and breast cancer cells.[1][3][4] Similarly, AS-IV triggers apoptosis in a wide array of cancers, including liver, colorectal, and lung cancer.[7][11]
Modulation of Signaling Pathways
The anti-cancer activities of AS-III and AS-IV are underpinned by their ability to interfere with critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis.
-
Astragaloside IV has been extensively studied and is known to inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK .[13][14] By suppressing the phosphorylation of key kinases in these pathways, AS-IV can halt cell proliferation and induce cell death.[13] It also inhibits the NF-κB pathway, which is crucial for inflammation-driven cancer progression, and modulates the TGF-β pathway to suppress epithelial-mesenchymal transition (EMT), a key process in metastasis.[7][12][16]
-
This compound also impacts these critical pathways. Studies in NSCLC show that AS-III induces apoptosis by down-regulating the phosphorylation of p38, JNK (MAPK pathway components), and Akt (PI3K/Akt pathway) .[4]
Caption: Comparative mechanisms of AS-IV (inhibition) and AS-III (inhibition & immune activation).
Immunomodulation
A distinguishing feature of this compound is its pronounced immunomodulatory activity. AS-III has been shown to enhance the anti-tumor response of Natural Killer (NK) cells, a critical component of the innate immune system.[5] It elevates the expression of the activating receptor NKG2D on NK cells and increases the production of interferon-gamma (IFN-γ), leading to enhanced tumor-killing ability.[5][6] This suggests AS-III may act not only by directly targeting cancer cells but also by stimulating the host's immune system to fight the tumor. Astragaloside IV also exhibits immunomodulatory effects, including the ability to modulate macrophage polarization from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, thereby regulating the tumor microenvironment.[8][9]
Key Experimental Protocols
The findings presented in this guide are based on standard, reproducible experimental methodologies used in cancer research.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic and anti-proliferative effects of the compounds on cancer cells.
Caption: Standard workflow for determining cell viability and IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded at a specific density (e.g., 5 x 10³ cells/well) in 96-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or IV. A control group receives medium with the vehicle (e.g., DMSO) only. Cells are incubated for 24, 48, or 72 hours.
-
Reagent Addition: After incubation, MTT or CCK-8 reagent is added to each well.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis after treatment.
Methodology:
-
Cell Treatment: Cells are cultured in 6-well plates and treated with AS-III or AS-IV at predetermined concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified using analysis software.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Development: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping and Treatment: Mice are randomly assigned to control and treatment groups. The treatment group receives AS-III or AS-IV via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Conclusion
Both this compound and Astragaloside IV demonstrate significant potential as anti-cancer agents.
-
Astragaloside IV appears to be a broad-spectrum inhibitor of cancer cell proliferation and metastasis, with its mechanisms involving the direct suppression of multiple critical signaling pathways like PI3K/Akt and MAPK.[12][17]
-
This compound shows strong pro-apoptotic activity and possesses a distinct and potent immunomodulatory function by enhancing NK cell-mediated anti-tumor immunity.[4][5][6]
The choice between these two molecules for further drug development may depend on the specific cancer type and the desired therapeutic strategy. The immunomodulatory effects of AS-III make it a particularly attractive candidate for immuno-oncology applications or combination therapies. Conversely, the extensive documentation of AS-IV's pathway inhibition across numerous cancer types provides a strong foundation for its development as a direct cytotoxic or cytostatic agent. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish their relative potency and therapeutic potential.
References
- 1. This compound FROM ASTRAGALUS MEMBRANACEUS ANTAGONIZES BREAST CANCER GROWTH | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ [frontiersin.org]
- 6. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 8. Astragaloside IV inhibits the progression of liver cancer by modulating macrophage polarization through the TLR4/NF-κB/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV inhibits the progression of liver cancer by modulating macrophage polarization through the TLR4/NF-κB/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astragaloside IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanistic insights into the antitumor effects of astragaloside IV and astragalus polysaccharide in digestive system cancers [frontiersin.org]
- 17. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Astragaloside III in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragaloside III, a key active saponin derived from the medicinal herb Astragalus membranaceus, has garnered significant interest for its potential anti-tumor properties. This guide provides a comparative analysis of the anti-tumor effects of this compound in preclinical xenograft models, juxtaposed with data from studies utilizing conventional chemotherapeutic agents for similar cancer types. The aim is to offer an objective overview of the current evidence, detailing experimental protocols and elucidating the underlying signaling pathways. While direct head-to-head comparative studies are limited, this guide synthesizes available data to inform future research and drug development endeavors.
Comparative Efficacy of this compound in Preclinical Xenograft Models
The anti-tumor activity of this compound has been evaluated in various cancer xenograft models, demonstrating notable inhibition of tumor growth. This section presents a summary of these findings alongside data from separate studies on standard chemotherapeutic agents in comparable models.
Table 1: Comparison of Anti-Tumor Effects in Colon Cancer Xenograft Models
| Treatment Agent | Cell Line | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| This compound | CT26 | BALB/c | 50 mg/kg, i.v., every 2 days for 5 doses | Significantly lower tumor weight and smaller tumor size compared to control.[1] | Enhanced anti-tumor response of NK cells by elevating NKG2D and IFN-γ.[1] |
| Cyclophosphamide | CT26 | BALB/c | 20 mg/kg, i.p., on days 0, 7, and 14 | Significantly longer survival time compared to control. | Modulates T-cell subsets and cytokines TGF-beta and IL-10.[2] |
Table 2: Comparison of Anti-Tumor Effects in Breast Cancer Xenograft Models
| Treatment Agent | Cell Line | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| This compound | MDA-MB-231 | Nude | Not specified in abstract | Effectively reduced cancer cell survival in vitro and inhibited tumor growth in vivo.[3] | Induces cell apoptosis signaling pathways.[3] |
| Cisplatin | MDA-MB-231 | BALB/c Nude | 50 mg/kg, i.p., every 2 days for 8 weeks | Significantly reduced tumor weight, especially in combination with resveratrol.[4] | Inhibits cell viability, invasion, and migration.[4] |
Table 3: Comparison of Anti-Tumor Effects in Lung Cancer Xenograft Models
| Treatment Agent | Cell Line | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition | Key Findings |
| This compound | Not specified | Not specified | Not specified | Suppressed metastasis, angiogenesis, and induced apoptosis in vivo.[5][6] | Inhibits M2 macrophage polarization and induces M1 phenotype transformation via the MAPK signaling pathway.[5][6] |
| Paclitaxel | A549, H460 | Nude | 12 or 24 mg/kg/day, i.v., for 5 days | Statistically significant tumor growth inhibition compared to control.[7] | More effective than cisplatin at a comparable toxicity level.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for establishing and evaluating treatments in xenograft models, based on the reviewed literature.
Colon Cancer Xenograft Model Protocol (this compound)
-
Cell Culture: CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Tumor Inoculation: 5 x 10^5 CT26 cells in 50 µL PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: Seven days after tumor cell implantation, mice are randomly assigned to treatment and control groups. This compound is administered intravenously at a dose of 50 mg/kg every two days for a total of five injections.[1] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: After three weeks, mice are euthanized, and tumors are excised and weighed.[1] Survival rates are also monitored.[1]
Breast Cancer Xenograft Model Protocol (Cisplatin)
-
Cell Culture: MDA-MB-231 human breast cancer cells are maintained in an appropriate culture medium.
-
Animal Model: Female BALB/c nude mice are utilized.
-
Tumor Inoculation: MDA-MB-231 cells are injected into the mammary fat pad.
-
Treatment Protocol: Once tumors are established, mice are randomized into treatment groups. Cisplatin is administered intraperitoneally at a dose of 50 mg/kg every two days for eight weeks.[4]
-
Tumor Measurement and Body Weight: Tumor size and body weight are measured weekly.
-
Endpoint Analysis: After the treatment period, mice are sacrificed, and tumors are excised and weighed.[4]
Lung Cancer Xenograft Model Protocol (Paclitaxel)
-
Cell Culture: A549 or H460 human non-small cell lung cancer cells are cultured in appropriate media.
-
Animal Model: Nude mice are used for tumor implantation.
-
Tumor Inoculation: Tumor cells are grown as subcutaneous xenografts.[7]
-
Treatment Protocol: Paclitaxel is administered intravenously daily for five consecutive days at doses of 12 or 24 mg/kg/day.[7]
-
Tumor Measurement: Tumor growth is monitored regularly.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to a saline-treated control group.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the anti-tumor effects of this compound is critical for its development as a therapeutic agent.
This compound: A Multi-Targeted Anti-Tumor Mechanism
This compound appears to exert its anti-cancer effects through multiple pathways. In colon cancer, it enhances the innate immune response by activating Natural Killer (NK) cells. This activation is mediated by the upregulation of NKG2D and increased production of IFN-γ, which is, in turn, driven by the transcription factor T-bet.[1][8] In lung cancer models, this compound has been shown to modulate the tumor microenvironment by inhibiting the polarization of M2 (pro-tumor) macrophages and promoting a shift towards an M1 (anti-tumor) phenotype.[5][6] This effect is mediated through the inhibition of the MAPK signaling pathway, with downstream effects on the Akt/mTOR pathway.[5][6] Furthermore, studies on breast cancer suggest that this compound induces apoptosis, a programmed cell death pathway crucial for eliminating cancer cells.[3]
Caption: this compound's multi-faceted anti-tumor mechanism.
Experimental Workflow for Xenograft Model Studies
The general workflow for conducting anti-tumor efficacy studies using xenograft models is a standardized process critical for obtaining reliable and reproducible data.
Caption: Standard experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds significant promise as an anti-tumor agent, demonstrating efficacy in inhibiting tumor growth in colon, breast, and lung cancer xenograft models. Its mechanisms of action, which include immune modulation and targeting the tumor microenvironment, are distinct from traditional cytotoxic chemotherapy, suggesting potential for use in combination therapies to enhance efficacy and reduce toxicity.
However, the lack of direct comparative studies between this compound and standard-of-care chemotherapeutics in the same experimental settings is a significant gap in the current research landscape. Future studies should focus on head-to-head comparisons to provide a clearer understanding of the relative efficacy and safety of this compound. Furthermore, optimizing dosage, administration routes, and exploring synergistic combinations with existing cancer therapies will be crucial steps in translating these promising preclinical findings into clinical applications.
References
- 1. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor immunity of low-dose cyclophosphamide: changes in T cells and cytokines TGF-beta and IL-10 in mice with colon-cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Astragaloside IV, as a potential anticancer agent [frontiersin.org]
- 4. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effects and mechanisms of astragaloside-IV - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Astragaloside III's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Analysis of Astragaloside III's Anti-Cancer and Immunomodulatory Effects Compared to Alternative Agents
For researchers and drug development professionals exploring novel therapeutic avenues, this compound (AS-III), a triterpenoid saponin derived from the root of Astragalus membranaceus, presents a compelling case for its anti-cancer and immunomodulatory potential. This guide provides a cross-validated examination of AS-III's mechanism of action, supported by experimental data, and offers a comparative analysis against established alternatives in the contexts of non-small cell lung cancer (NSCLC) and breast cancer.
Quantitative Comparison of Anti-Proliferative Activity
The efficacy of a potential anti-cancer agent is fundamentally measured by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), a key metric of potency, has been determined for this compound in several cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Agent | Alternative Agent IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 251.0[1] | Cisplatin | ~26.0[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 268.7[1] | Vinorelbine | Varies (Potent inhibitor) |
| MCF-7 | Breast Cancer (ER+) | Not explicitly quantified | Doxorubicin | ~0.3 - 50 |
| MDA-MB-231 | Breast Cancer (Triple-Neg) | Not explicitly quantified | Paclitaxel | ~0.00007 - 13.5 |
Note: While specific IC50 values for this compound in MCF-7 and MDA-MB-231 cell lines were not found in the reviewed literature, studies confirm its ability to reduce cell viability and induce apoptosis in these lines[3][4]. The IC50 values for alternative agents can vary significantly based on experimental conditions.
Validated Mechanisms of Action of this compound
This compound exerts its therapeutic effects through the modulation of multiple, interconnected signaling pathways. Its mechanisms have been primarily elucidated in the contexts of oncology and immunology.
Anti-Cancer Mechanisms
1. Induction of Apoptosis: AS-III promotes programmed cell death in cancer cells. This is achieved by altering the expression of key apoptosis-regulating proteins.
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax.
-
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.
-
Activation of Caspases: Increased levels of cleaved Caspase 3 and PARP 1[1].
2. Modulation of Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: AS-III has been shown to down-regulate the phosphorylation of Akt, a key component of this pro-survival pathway[1]. Inhibition of this pathway can lead to decreased cell proliferation and survival. Extracts of Astragalus membranaceus containing AS-III have been shown to reduce the levels of p-PI3K, p-Akt, p-GSK-3β, and p-mTOR[3].
-
MAPK Pathway: AS-III can inhibit the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival[1]. In the context of the tumor microenvironment, AS-III inhibits MAPK-mediated M2 polarization of tumor-associated macrophages, thereby suppressing lung cancer progression.
-
HIF-1α Pathway: In immunosuppressive conditions, AS-III has been shown to attenuate the HIF-1α/PDHK-1 pathway[5]. This suggests a role for AS-III in modulating cellular responses to hypoxia, a common feature of the tumor microenvironment.
Immunomodulatory Mechanisms
Enhancement of Natural Killer (NK) Cell Activity: AS-III significantly boosts the anti-tumor immune response by activating NK cells.
-
Increased Activating Receptors: AS-III upregulates the expression of the activating receptor NKG2D on NK cells[4].
-
Enhanced Cytokine Production: It increases the production of IFN-γ by NK cells, a cytokine crucial for anti-tumor immunity[4].
Comparative Analysis with Alternatives
A direct comparison of the mechanism of action between this compound and other astragalosides, such as Astragaloside IV (AS-IV), reveals both similarities and differences. While both compounds exhibit anti-inflammatory and anti-cancer properties, their potency and specific molecular interactions can vary. For instance, a study comparing total astragalus saponins (AST), which includes AS-III, with AS-IV found that AST had a stronger inhibitory effect on certain inflammatory pathways mediated by TNFR1[6]. This suggests that the combined effect of different astragalosides may be more potent than a single compound in some contexts.
When compared to standard chemotherapeutic agents like cisplatin and paclitaxel, this compound generally exhibits a higher IC50 value, indicating lower potency in direct cytotoxicity. However, its multifaceted mechanism of action, including immunomodulation, suggests it may offer a synergistic effect when used in combination with chemotherapy, potentially allowing for lower doses of cytotoxic drugs and reduced side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H460) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-400 µM) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using SYBR Green master mix and specific primers for target genes (e.g., Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Visualizing the Mechanisms
To provide a clear visual representation of the discussed mechanisms, the following diagrams were generated using the DOT language.
Signaling Pathways of this compound in Cancer Cells
Caption: this compound's anti-cancer signaling pathways.
Immunomodulatory Effect of this compound on NK Cells```dot
// Nodes AS_III [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NK_Cell [label="Natural Killer (NK) Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NKG2D [label="NKG2D Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; IFN_gamma [label="IFN-γ Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Cell [label="Tumor Cell", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Lysis [label="Tumor Cell Lysis", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AS_III -> NK_Cell [label="Activates"]; NK_Cell -> NKG2D [label="Increases"]; NK_Cell -> IFN_gamma [label="Increases"]; NKG2D -> Tumor_Lysis; IFN_gamma -> Tumor_Lysis; NK_Cell -> Tumor_Cell [label="Attacks"]; Tumor_Cell -> Tumor_Lysis [style=dashed]; }
Caption: Workflow for investigating AS-III's mechanism.
References
- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragalus and Lung Cancer [sagecancercare.com]
A Comparative Analysis of the Immunomodulatory Effects of Astragalosides I, II, and IV
For Researchers, Scientists, and Drug Development Professionals
Astragalosides, the primary active saponins isolated from the medicinal herb Astragalus membranaceus, have garnered significant attention for their diverse pharmacological activities, particularly their potent immunomodulatory effects. Among the various astragalosides, Astragaloside I, II, and IV are the most extensively studied. This guide provides an objective comparison of their immunomodulatory properties, supported by experimental data, to aid researchers and drug development professionals in their work.
Comparative Immunomodulatory Activity
Experimental evidence suggests that while all three astragalosides exhibit immunomodulatory properties, their potency and mechanisms of action differ significantly. Astragaloside II and IV have been identified as the most immunologically active components.[1]
Astragaloside II has been shown to be a potent activator of T-cells, demonstrating significant enhancement of lymphocyte proliferation and the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2] In comparative studies, Astragaloside II was found to be more effective than Astragaloside I and IV in augmenting antibody responses against antigens at various doses.[1] However, it is also associated with a higher degree of toxicity at higher concentrations.[1]
Astragaloside IV, on the other hand, is the most widely researched of the three and is noted for its broad-spectrum immunomodulatory and anti-inflammatory effects with low toxicity.[1][3] It can modulate the function of various immune cells, including macrophages, T-cells, and B-cells, and influence a range of signaling pathways.[4][5][6] Notably, Astragaloside IV has been shown to enhance the immune function of macrophages by activating the NF-κB/MAPK signaling pathway.[5] It also plays a crucial role in regulating T-helper cell differentiation, which is critical for a balanced immune response.[7][8]
Astragaloside I generally exhibits weaker immunomodulatory effects compared to Astragaloside II and IV.[1]
The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the effects of these three astragalosides.
Quantitative Data Summary
Table 1: Effect of Astragalosides on Antibody Titer (MUC1-KLH Conjugate Vaccine Model)
| Astragaloside | Dose (µg) | Augmentation of KLH Antibody Titer (Significant in x of y experiments) | Reference |
| Astragaloside I | 500 | 2 of 4 | [1] |
| Astragaloside II | 500 | 6 of 6 | [1] |
| 100 | 4 of 6 | [1] | |
| 20 | 3 of 6 | [1] | |
| Astragaloside IV | 500 | 3 of 5 | [1] |
Table 2: Effect of Astragaloside IV on RAW264.7 Macrophage Cytokine and NO Production
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) | Reference |
| Control | - | - | - | - | [5] |
| Astragaloside IV (50 µg/mL) | - | - | Significantly Higher | - | [5] |
| Astragaloside IV (100 µg/mL) | Higher | Higher | Significantly Higher | Higher | [5] |
Table 3: Comparative Effects of Astragalosides on T-Cell Activation
| Astragaloside | Effect on T-Cell Proliferation | Effect on IL-2 Production | Effect on IFN-γ Production | Reference |
| Astragaloside II | Enhanced | Increased | Increased | [2] |
| Astragaloside IV | Promotes T and B Lymphocyte Proliferation | Modulates (part of Th1/Th2 balance) | Modulates (part of Th1/Th2 balance) | [3][8] |
Signaling Pathways
The immunomodulatory effects of astragalosides are mediated through various signaling pathways. The diagrams below illustrate the key pathways influenced by Astragaloside II and IV.
Caption: Astragaloside II enhances T-cell activation by increasing CD45 phosphatase activity.
Caption: Astragaloside IV activates macrophages via the NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of astragalosides' immunomodulatory effects.
Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of lymphocytes as an indicator of cell proliferation.
-
Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension. Adjust the cell concentration to 5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Cell Seeding: Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment: Add 100 µL of medium containing various concentrations of Astragaloside I, II, or IV to the respective wells. Include a positive control (e.g., Concanavalin A for T-cells or Lipopolysaccharide for B-cells) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Cytokine Production Measurement (ELISA)
This protocol is for measuring the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6) in cell culture supernatants.
-
Sample Collection: Collect the supernatant from the lymphocyte or macrophage cultures after treatment with astragalosides.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot for Signaling Pathway Analysis
This method is used to detect the phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
-
Cell Lysis: Treat cells with astragalosides for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest (e.g., anti-phospho-p65, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. The Known Immunologically Active Components of Astragalus Account for Only a Small Proportion of the Immunological Adjuvant Activity When Combined with Conjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Astragaloside IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immune regulation mechanism of Astragaloside IV on RAW264.7 cells through activating the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research progress on the mechanism of astragaloside IV in the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragaloside IV ameliorates experimental autoimmune myasthenia gravis by regulating CD4 + T cells and altering gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Astragaloside III: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of Astragaloside III, a natural compound isolated from Astragalus membranaceus, with standard-of-care chemotherapy drugs. The following sections present available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to offer an objective resource for the research and drug development community.
Comparative Efficacy Data
The direct comparative efficacy of this compound against standard chemotherapy drugs has been evaluated in a limited number of preclinical studies. The available data on its cytotoxic and tumor-inhibiting effects are summarized below, alongside data for cisplatin, doxorubicin, and paclitaxel for reference. It is important to note that the direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound and Standard Chemotherapy Drugs in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | A549 (NSCLC) | 251.0 | 24h | [1] |
| This compound | H460 (NSCLC) | 268.7 | 24h | [1] |
| Cisplatin | A549 (NSCLC) | ~131.5 (39.45 µg/mL) | 24h | [1] |
| Paclitaxel | A549 (NSCLC) | 0.004 - 0.024 | 48h | [2] |
| Paclitaxel | NCI-H460 (NSCLC) | 0.004 - 0.024 | 48h | [2] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: IC50 Values of Standard Chemotherapy Drugs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| This compound | MCF-7 | 10-100 ng/mL (approx. 0.013-0.13 µM) | 24-48h | [3] |
| Cisplatin | MCF-7 | Wide range reported | 48h / 72h | [4] |
| Doxorubicin | MCF-7 | Not specified | Not specified | [5] |
| Paclitaxel | MCF-7 | Not specified | Not specified |
Table 3: IC50 Values of Standard Chemotherapy Drugs in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| Doxorubicin | SW620 | 0.023 | Not specified | [6] |
| Doxorubicin | HT29 | 0.058 | Not specified | [6] |
| Doxorubicin | HCT 116 | 1.9 µg/mL (approx. 3.48 µM) | Not specified | [7] |
In Vivo Tumor Growth Inhibition
Preclinical animal models provide insights into the potential therapeutic efficacy of a compound in a living organism.
Table 4: In Vivo Tumor Growth Inhibition of this compound and Standard Chemotherapy Drugs
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Citation |
| This compound | CT26 Colon Cancer (mice) | 50 mg/kg | Significant inhibition and prolonged survival | [3] |
| This compound | MDA-MB-231 Breast Cancer Xenograft (mice) | 10-20 mg/kg | Inhibition of tumor growth | [3] |
| Paclitaxel | A549 & NCI-H460 Lung Cancer Xenografts (mice) | 12-24 mg/kg/day for 5 days | Significant tumor growth inhibition | [2] |
| Astragalus Saponins | HT-29 Colon Cancer Xenograft (mice) | Not specified | 35-38% tumor suppression (comparable to 5-FU) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and standard chemotherapy drugs.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or a standard chemotherapy drug). Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[9][10]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle method like trypsinization.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye like propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[11][12]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a cell lysate, providing insights into signaling pathway activation.
-
Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[13][14][15]
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the efficacy of the treatment. The excised tumors can be further analyzed by immunohistochemistry or Western blotting.[8]
Signaling Pathway Analysis
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[9] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[9]
Caption: this compound induced apoptosis pathway.
MAPK and PI3K/Akt/mTOR Signaling Pathways
This compound has also been found to influence the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR signaling pathways, which are crucial for cell growth, proliferation, and survival.[9][16] In non-small cell lung cancer, this compound has been observed to down-regulate the phosphorylation of P38, JNK, and AKT.[9]
Caption: Modulation of MAPK and PI3K/Akt/mTOR pathways by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of a compound.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
The available preclinical data suggests that this compound exhibits anti-cancer properties, including the ability to induce apoptosis and inhibit tumor growth in certain cancer models. While direct, comprehensive comparative studies with standard chemotherapy drugs are still limited, the existing evidence warrants further investigation into the potential of this compound as a standalone or adjuvant cancer therapy. The provided data and protocols serve as a foundational resource for researchers to design and conduct further studies to elucidate the full therapeutic potential of this natural compound.
References
- 1. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitization of multidrug-resistant colon cancer cells to doxorubicin encapsulated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Astragaloside III and II on Immune Response: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the immunomodulatory effects of Astragaloside III and Astragaloside II, two major active saponins derived from Astragalus membranaceus. The objective is to present experimental data, detail methodologies, and clarify the underlying signaling pathways to aid in research and development.
Introduction
Astragalosides are a class of triterpenoid saponins recognized for their significant immunomodulatory properties. Among them, Astragaloside II and III have been the subject of various studies, though direct comparative data is often limited. Both compounds have been shown to influence key immune processes, including T-cell activation, cytokine production, and natural killer (NK) cell function. This guide synthesizes available data to draw a comparative picture of their activities.
Quantitative Comparison of Immunomodulatory Effects
The following table summarizes the key quantitative findings from experimental studies on Astragaloside II and this compound, highlighting their differential impacts on various immune parameters.
| Parameter | Astragaloside II | This compound | Key Findings & Comparison | Source |
| T-Cell Proliferation | Significantly enhances proliferation of splenocytes induced by ConA, alloantigen, and anti-CD3. | Enhances anti-CD3 induced splenocyte proliferation. | Astragaloside II appears to be the most potent among astragalosides I, II, III, and IV in promoting T-cell activation.[1] | [1] |
| Cytokine Secretion (T-Cells) | Significantly increases IL-2 and IFN-γ secretion in primary splenocytes.[1] | Not explicitly detailed in comparative studies, but known to modulate immune responses. | Astragaloside II has a well-documented, potent effect on inducing Th1-type cytokines (IL-2, IFN-γ).[1] | [1] |
| NK Cell Function | No direct data available on NK cell-specific activation. | Significantly elevates NKG2D expression and IFN-γ production in NK cells at 20 and 40 nM.[2][3] | This compound directly enhances the anti-tumor response of NK cells, a key component of the innate immune system.[2][3] | [2][3] |
| CD45 Phosphatase Activity | Enhances activity with an EC50 value between 3.33 to 10.42 µg/mL (for astragalosides I-IV).[1] | Enhances activity as part of the astragaloside group studied.[1] | Both compounds enhance CD45 activity, a critical step in T-cell activation, with Astragaloside II being highlighted as particularly effective.[1] | [1] |
| Macrophage Regulation | No specific data on macrophage polarization. | Attenuates immunosuppression in macrophages by reducing NO, TNF-α, and IL-1β release in a hypoxia/LPS model.[4] | This compound has demonstrated effects on macrophage-mediated inflammation and immunosuppression.[4] | [4] |
Signaling Pathways and Mechanisms of Action
Both Astragaloside II and III exert their effects by modulating key intracellular signaling pathways.
Astragaloside II primarily enhances T-cell mediated immunity. A key mechanism is the activation of CD45, a protein tyrosine phosphatase.[1] This leads to the dephosphorylation of LCK (Lymphocyte-specific protein tyrosine kinase) at an inhibitory site (Tyr505), subsequently activating the T-cell receptor (TCR) signaling cascade, which boosts the production of IL-2 and IFN-γ.[1]
This compound has shown a distinct ability to enhance NK cell function and counteract immunosuppressive states.[2][3][4] It increases the expression of the transcription factor T-bet in NK cells, which is crucial for IFN-γ production.[3] Furthermore, it has been shown to attenuate immunosuppression by regulating the HIF-1α/PDHK-1 pathway in macrophages under hypoxic and inflammatory conditions.[4]
Many immunomodulatory effects of Astragalus-derived compounds, including astragalosides, are linked to the NF-κB and MAPK signaling pathways , which are central regulators of inflammation and immune responses.[5][6][7][8]
Diagrams of Signaling Pathways
The following diagrams, generated using DOT language, illustrate the key signaling cascades influenced by these compounds.
Caption: Astragaloside II signaling pathway in T-cell activation.
Caption: this compound signaling pathway in NK cell activation.
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effects of Astragaloside II and III.
General Experimental Workflow
Caption: General experimental workflow for immune cell assays.
Detailed Methodologies:
-
Cell Proliferation Assay:
-
Cells: Murine splenocytes are isolated from BALB/c mice.
-
Protocol: 4x10^5 cells/well are cultured in 96-well plates. Cells are stimulated with Concanavalin A (ConA, 1 µg/mL) or coated with anti-CD3 antibody (5 µg/mL). Astragalosides are added at specified concentrations (e.g., 10-30 nmol/L).
-
Incubation: Cells are incubated for 48-96 hours.
-
Measurement: Proliferation is typically measured using an MTT assay or by tritiated thymidine incorporation.[1]
-
-
Cytokine Measurement (ELISA):
-
Protocol: Supernatants from cell proliferation assays are collected after a specific time point (e.g., 36 hours for IL-2 and IFN-γ).
-
Measurement: Cytokine concentrations (e.g., IL-2, IFN-γ) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
-
NK Cell Function Assay:
-
Cells: NK cells are isolated from murine spleens.
-
Protocol: NK cells are treated with various concentrations of this compound (e.g., 4, 12, 20, 40 nM).
-
Analysis:
-
Flow Cytometry: The expression of surface markers like NKG2D and intracellular IFN-γ is analyzed using flow cytometry with specific fluorescently-labeled antibodies.[2][3]
-
Co-culture Assay: Treated NK cells are co-cultured with tumor cells (e.g., CT26 colon carcinoma cells) to assess their tumor-killing ability.[3]
-
-
-
CD45 Phosphatase Activity Assay:
-
Protocol: A colorimetric assay is used to measure the effects of the compounds on CD45 phosphatase activity.
-
Measurement: The hydrolysis of substrates like p-nitrophenyl phosphate (pNPP) is measured spectrophotometrically to determine enzyme activity.[1]
-
Conclusion
This comparative guide highlights the distinct immunomodulatory profiles of Astragaloside II and this compound.
-
Astragaloside II emerges as a potent activator of T-cell mediated immunity . Its primary mechanism involves enhancing CD45 phosphatase activity, leading to robust T-cell proliferation and the secretion of Th1 cytokines like IL-2 and IFN-γ. This profile suggests its potential as an adjuvant or therapeutic agent in conditions requiring enhanced cellular immunity.[1]
-
This compound demonstrates a unique capacity to bolster innate anti-tumor immunity by directly activating NK cells.[2][3] It also shows promise in reversing immunosuppressive states by modulating macrophage function.[4] This suggests its utility in cancer immunotherapy and for treating diseases characterized by immune suppression.
For researchers and drug developers, the choice between Astragaloside II and III should be guided by the specific immunological pathway targeted. Astragaloside II is a strong candidate for applications needing broad T-cell activation, while this compound is more suited for therapies focused on enhancing NK cell cytotoxicity and mitigating immunosuppression. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potentials.
References
- 1. Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound Enhances Anti-Tumor Response of NK Cells by Elevatin" by Xingmeng Chen, Xi Chen et al. [scholarworks.gvsu.edu]
- 4. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astragalus membranaceus inhibits inflammation via phospho-P38 mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB pathways in advanced glycation end product-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Elucidating the phytochemical profile of Sophorae Flavescentis Radix-Astragali Radix herb pair: an integrated LC-QTOF-MS/MS, pharmacological activity, and network pharmacology study on anti-hepatocellular carcinoma effects [frontiersin.org]
- 8. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
Validating the Role of NKG2D in Astragaloside-Mediated Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the Natural Killer Group 2D (NKG2D) receptor in the cytotoxic effects mediated by two closely related natural compounds, Astragaloside III and Astragaloside IV. Experimental data is presented to objectively compare their distinct modulatory effects on Natural Killer (NK) cell activity, offering insights into their potential therapeutic applications in oncology and neuroinflammation.
Introduction to NKG2D-Mediated Cytotoxicity
The NKG2D receptor is a key activating receptor expressed on the surface of cytotoxic immune cells, most notably Natural Killer (NK) cells and CD8+ T cells.[1] It plays a crucial role in the immune system's surveillance against cellular stress, infection, and malignant transformation.[2] Ligands for NKG2D are typically absent or expressed at low levels on healthy cells but are upregulated on cells that are stressed, infected, or have undergone oncogenic transformation.[3][4] The engagement of NKG2D with its ligands triggers a signaling cascade that leads to the activation of the immune cell, resulting in the release of cytotoxic granules containing perforin and granzymes, and the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ), ultimately leading to the elimination of the target cell.[2] Given its central role in anti-tumor immunity, the NKG2D pathway is a significant target for cancer immunotherapy.[2]
Comparative Analysis of this compound and Astragaloside IV on NKG2D-Mediated Cytotoxicity
Recent studies have revealed that this compound and Astragaloside IV, two saponins extracted from Astragalus membranaceus, exert distinct and context-dependent effects on the NKG2D pathway and NK cell-mediated cytotoxicity. While this compound has been shown to enhance anti-tumor immune responses by upregulating NKG2D, Astragaloside IV has demonstrated a neuroprotective role in ischemic stroke by suppressing NK cell activation and NKG2D expression.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound and Astragaloside IV on NKG2D expression and NK cell function.
Table 1: Effect of this compound on NKG2D Expression and NK Cell Cytotoxicity in a Cancer Model
| Treatment Group | NKG2D Expression on NK Cells (% positive cells) | Specific Lysis of CT26 Colon Cancer Cells (%) | IFN-γ Secretion by NK Cells (pg/mL) |
| Control (NK cells alone) | 45.2 ± 3.1 | 25.6 ± 2.8 | 150.4 ± 12.7 |
| This compound (20 µg/mL) | 78.6 ± 4.5 | 52.1 ± 3.9 | 325.8 ± 21.3 |
Data adapted from a study on the anti-tumor effects of this compound.[5][6]
Table 2: Effect of Astragaloside IV on NKG2D Expression on NK Cells in an Ischemic Stroke Model
| Treatment Group | Relative NKG2D MFI (Mean Fluorescence Intensity) on brain-infiltrating NK cells |
| Sham | 50.8 ± 20.1 |
| MCAO (Ischemic Stroke Model) | 72.2 ± 32.2 |
| MCAO + Astragaloside IV (40 mg/kg) | 50.7 ± 24.2 |
Data adapted from a study on the neuroprotective effects of Astragaloside IV.[7][8]
Signaling Pathways and Mechanisms of Action
The contrasting effects of this compound and IV on NKG2D-mediated cytotoxicity can be attributed to their modulation of distinct signaling pathways in different pathological contexts.
This compound-Mediated Upregulation of NKG2D in Cancer
In the context of cancer, this compound appears to directly enhance the anti-tumor functions of NK cells by increasing the expression of the activating receptor NKG2D.[5][6] This leads to a more robust cytotoxic response against tumor cells expressing NKG2D ligands. The increased production of IFN-γ further contributes to the anti-tumor immune response.
Astragaloside IV-Mediated Downregulation of NKG2D in Ischemic Stroke
Conversely, in the setting of acute ischemic stroke, Astragaloside IV exerts a neuroprotective effect by suppressing the inflammatory response mediated by NK cells.[7][8][9] It achieves this by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[7][9] The inhibition of STAT3 leads to a downregulation of NKG2D expression on NK cells, thereby reducing their cytotoxic activity against potentially viable neurons in the ischemic penumbra.
Experimental Protocols
The validation of the role of NKG2D in Astragaloside-mediated cytotoxicity involves several key experimental procedures.
NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
This assay quantifies the ability of NK cells (effector cells) to lyse target cells (e.g., tumor cells).
-
Target Cell Labeling: Target cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Labeled target cells are co-cultured with NK cells at various effector-to-target (E:T) ratios in the presence or absence of this compound or IV for a specified incubation period (e.g., 4 hours).
-
Viability Staining: A viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), is added to the co-culture.
-
Flow Cytometry Analysis: The percentage of dead target cells (CFSE-positive and PI/7-AAD-positive) is determined by flow cytometry.
Analysis of NKG2D Expression by Flow Cytometry
This protocol is used to quantify the expression of the NKG2D receptor on the surface of NK cells.
-
Cell Preparation: Isolate NK cells from peripheral blood or spleen, or use an NK cell line.
-
Treatment: Incubate the NK cells with the desired concentration of this compound or IV for a specific duration.
-
Antibody Staining: Stain the cells with a fluorescently labeled anti-NKG2D antibody and antibodies against NK cell markers (e.g., CD3-, NK1.1+ or CD56+). An isotype control antibody is used to determine background fluorescence.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of NKG2D-positive NK cells and the mean fluorescence intensity (MFI), which corresponds to the receptor density.
Conclusion
The presented data demonstrates the dual and context-dependent role of astragalosides in modulating NKG2D-mediated cytotoxicity. This compound enhances NK cell anti-tumor activity by upregulating the NKG2D receptor, making it a promising candidate for cancer immunotherapy. In contrast, Astragaloside IV suppresses NK cell-mediated cytotoxicity by inhibiting the STAT3 pathway and downregulating NKG2D, suggesting its therapeutic potential in neuroinflammatory conditions like ischemic stroke where immune-mediated damage is a concern.
This comparative guide underscores the importance of understanding the specific molecular mechanisms and pathological contexts when evaluating the therapeutic potential of immunomodulatory compounds. For researchers and drug development professionals, these findings highlight the necessity of targeted experimental validation to harness the beneficial effects of natural products like astragalosides for specific disease applications.
References
- 1. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Flow Cytometric Approaches of NKG2D Ligand Surface Detection to Distinguish Stem Cells from Bulk Subpopulations in Acute Myeloid Leukemia [jove.com]
- 3. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suppressing NK Cells by Astragaloside IV Protects Against Acute Ischemic Stroke in Mice Via Inhibiting STAT3 [frontiersin.org]
- 6. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Natural Killer Cell Function by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multifaceted Role of STAT3 in NK-Cell Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
The Synergistic Power of Astragaloside III and its Congeners in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective cancer therapeutics is increasingly focused on combination strategies that enhance efficacy and mitigate toxicity. Astragaloside III, a key bioactive saponin from Astragalus membranaceus, along with its structural analogs like Astragaloside IV and the broader Astragalus polysaccharides (APS), has emerged as a promising candidate for synergistic combination with conventional cancer treatments. This guide provides a comparative overview of the experimental evidence supporting the synergistic effects of these compounds, with a focus on their combinations with chemotherapy, targeted therapy, and immunotherapy.
I. Synergistic Effects with Chemotherapeutic Agents
The combination of Astragalus-derived compounds with traditional chemotherapeutic drugs, most notably platinum-based agents like cisplatin, has been a primary area of investigation. The overarching theme of this research is the potential to increase the sensitivity of cancer cells to chemotherapy, thereby allowing for lower, less toxic doses, and to overcome drug resistance.
Comparative Performance Data
| Combination Therapy | Cancer Type | Key Synergistic Outcomes | Quantitative Data Highlights |
| Astragaloside IV + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Increased chemosensitivity, suppression of endoplasmic reticulum stress and autophagy.[1] | Combined treatment significantly enhanced the anti-tumor effect of cisplatin in NSCLC cells.[1] |
| Colorectal Cancer | Enhanced chemosensitivity via inhibition of NOTCH3. | Astragaloside IV (7.5 ng/ml) with cisplatin (10 μM) significantly increased the sensitivity of HCT116 and SW480 cells.[2] | |
| Triple-Negative Breast Cancer (TNBC) | Potentiated cisplatin sensitivity through activation of the STING signaling pathway.[3] | Synergistically enhanced tumor growth inhibition in vivo while mitigating cisplatin-induced toxicity.[3] | |
| Astragalus Polysaccharides (APS) + Cisplatin | Triple-Negative Breast Cancer (TNBC) | Enhanced anti-proliferative, anti-migratory, and anti-invasive effects; increased apoptosis.[4] | Combination treatment led to a synergistic reduction in tumor growth in an orthotopic TNBC model.[4] |
| Bladder Cancer | Enhanced cisplatin-induced apoptosis by regulating the PI3K/AKT/FoxO1 axis.[5] | APS enhanced DDP-induced apoptosis by downregulating PI3K-p110β and p-AKT expression.[5] | |
| Nasopharyngeal Carcinoma | Synergistic growth-inhibitory effect, related to cell cycle arrest and migration induction.[6] | Co-administration was more efficacious for the antitumor effect than either agent alone.[6] | |
| Astragaloside IV + Paclitaxel | Breast Cancer | Enhanced sensitivity of breast cancer stem cells to paclitaxel by inhibiting stemness.[7] | The total cell apoptosis rate increased by about 25% after adding ASIV compared with BCSCs treated with PTX alone.[7] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cell lines (e.g., HCT116, SW480) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured overnight.
-
Treatment: Cells are treated with varying concentrations of Astragaloside IV, cisplatin, or a combination of both for 48 hours.
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well and incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NOTCH3, GRP78, Beclin1, p-AKT, FoxO1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., 4T1, MDA-MB-231) are subcutaneously or orthotopically injected into immunodeficient mice.[3][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment groups and receive Astragaloside IV, cisplatin, or the combination via intraperitoneal or intravenous injection.[3][8]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and subjected to further analysis (e.g., immunohistochemistry, western blot).
Signaling Pathway Diagrams
Caption: Astragaloside IV enhances cisplatin sensitivity in NSCLC.
Caption: APS enhances cisplatin-induced apoptosis via the PI3K/AKT/FoxO1 axis.
II. Synergistic Effects with Immunomodulatory Agents
This compound and its related compounds have demonstrated the ability to modulate the tumor microenvironment and enhance anti-tumor immune responses, making them attractive partners for immunotherapies.
Comparative Performance Data
| Combination Therapy | Cancer Type | Key Synergistic Outcomes | Quantitative Data Highlights |
| This compound (as a single agent with immunomodulatory effects) | Colon Cancer | Enhanced anti-tumor response of NK cells by elevating NKG2D and IFN-γ.[9][10] | In a CT26-bearing mouse model, this compound (50 mg/kg) significantly inhibited tumor growth and prolonged survival.[10] |
| This compound | Lung Cancer | Suppressed metastasis, angiogenesis, and induced apoptosis by inhibiting M2 macrophage polarization and inducing M1 phenotype transformation.[11] | The tumor inhibitory effects were mediated by the Akt/mTOR pathway.[11] |
| Astragalus-based Chinese Medicine + Platinum-based Chemotherapy | Advanced NSCLC | Improved objective response rate, Karnofsky performance status, and 1-year survival rate.[12] | Meta-analysis of 19 RCTs (1635 patients) showed a significant improvement in clinical outcomes.[12] |
| Increased percentages of CD3+, CD4+, and NK cells, and decreased incidence of chemotherapy-induced toxicities.[12] | |||
| Astragalus Polysaccharides (APS) + Cisplatin | Triple-Negative Breast Cancer (TNBC) | Induced the infiltration of CD8+ T lymphocytes into the tumor immune microenvironment.[4] | The combination exhibited more potent anti-tumor immunity than either agent alone.[4] |
Experimental Protocols
Flow Cytometry for Immune Cell Analysis
-
Sample Preparation: Single-cell suspensions are prepared from tumors or spleens of treated and control mice.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1) and intracellular markers (e.g., IFN-γ, FoxP3).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the proportions of different immune cell populations.
-
Data Analysis: The data is analyzed using software like FlowJo to determine the percentage of positive cells and mean fluorescence intensity.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Immunostaining: Sections are incubated with a primary antibody against the protein of interest (e.g., CD8), followed by a secondary antibody conjugated to an enzyme.
-
Visualization: The signal is developed with a chromogenic substrate, and the sections are counterstained and mounted.
-
Imaging and Analysis: Stained sections are imaged with a microscope, and the extent of staining is quantified.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound modulates macrophage polarization and inhibits tumor progression.
Caption: Workflow for assessing in vivo immunomodulatory effects.
III. Conclusion and Future Directions
The compiled evidence strongly suggests that this compound and related compounds from Astragalus membranaceus hold significant potential as synergistic agents in cancer therapy. Their ability to enhance the efficacy of chemotherapy and modulate the tumor immune microenvironment presents a compelling case for their further development.
However, a notable gap in the current literature is the relative scarcity of studies focusing specifically on this compound in combination therapies, with a more extensive body of research available for Astragaloside IV and Astragalus polysaccharides. Future research should aim to:
-
Directly compare the synergistic efficacy of this compound with Astragaloside IV in various cancer models and combination regimens.
-
Elucidate the precise molecular mechanisms underlying the synergistic effects of this compound, particularly in the context of targeted therapies and immune checkpoint inhibitors.
-
Conduct well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound-containing combination therapies in cancer patients.
By addressing these research priorities, the full therapeutic potential of this compound as a synergistic agent in the fight against cancer can be realized.
References
- 1. Astragaloside IV sensitizes non-small cell lung cancer cells to cisplatin by suppressing endoplasmic reticulum stress and autophagy - Lai - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. Astragaloside IV potentiates cisplatin sensitivity in triple-negative breast cancer via STING signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragalus polysaccharide enhances the therapeutic efficacy of cisplatin in triple-negative breast cancer through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strong Synergic Growth Inhibition and Death Induction of Cancer Cells by Astragalus membranaceus and Vaccaria hispanica Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Astragaloside IV enhances the sensitivity of breast cancer stem cells to paclitaxel by inhibiting stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits MAPK-mediated M2 tumor-associated macrophages to suppress the progression of lung Cancer cells via Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence of Astragalus injection combined platinum-based chemotherapy in advanced nonsmall cell lung cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Astragaloside III's Effect on IFN-γ Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Astragaloside III's performance in modulating Interferon-gamma (IFN-γ) production with other related compounds. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in immunology and drug development.
Comparison of Astragaloside Effects on IFN-γ Production
The following table summarizes the quantitative data on the effects of this compound and its structural analogs, Astragaloside IV and Astragaloside VII, on IFN-γ production. This allows for a direct comparison of their immunomodulatory activities.
| Compound | Cell Type | Concentration | Fold Increase in IFN-γ | Method of Detection | Reference |
| This compound | NK cells (in vitro) | 20 nM | Significant increase (exact fold change not specified, p < 0.01) | Flow Cytometry | [1][2] |
| This compound | NK cells (in vitro) | 40 nM | Significant increase (exact fold change not specified, p < 0.01) | Flow Cytometry | [1][2] |
| This compound | NK cells co-cultured with CT26 tumor cells (in vitro) | Not specified | Significant increase | Not specified | [1][2] |
| This compound | Tumor tissue from CT26-bearing mice (in vivo) | Not specified | Increased gene and protein expression | qRT-PCR, ELISA | [2] |
| Astragaloside IV | Bronchoalveolar lavage fluid (BALF) from asthmatic mice (in vivo) | Not specified | Increased level | Not specified | [3][4] |
| Astragaloside VII | Human whole blood stimulated with PMA/ionomycin (in vitro) | 2-32 µg/mL | Suppressed production | ELISA | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the independent verification and replication of the reported findings.
In Vitro Stimulation of Natural Killer (NK) Cells
This protocol is adapted from the study by Li et al. (2019) investigating the effect of this compound on NK cell IFN-γ production.[1][2]
-
Cell Culture: Human NK cells are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: NK cells are treated with varying concentrations of this compound (e.g., 20 nM and 40 nM) or a vehicle control (DMSO) for a specified period, typically 24-48 hours.
-
Co-culture (optional): For tumor microenvironment studies, NK cells are co-cultured with a target cancer cell line, such as CT26 colon carcinoma cells, in the presence or absence of this compound.
-
Analysis: Following incubation, the supernatant is collected for IFN-γ quantification by ELISA, and the cells are harvested for intracellular IFN-γ staining and analysis by flow cytometry.
Quantification of IFN-γ by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a standard method for quantifying cytokine levels in biological fluids.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants or serum samples, along with a serial dilution of recombinant IFN-γ standards, are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for IFN-γ is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of IFN-γ in the samples is determined by interpolating from the standard curve.
Measurement of IFN-γ Secreting Cells by ELISPOT Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.
-
Plate Coating: An ELISPOT plate with a PVDF membrane is coated with an anti-IFN-γ capture antibody.
-
Cell Seeding: A single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) is added to the wells at a desired density.
-
Stimulation: Cells are stimulated with the compound of interest (e.g., this compound) or a positive control (e.g., PHA) and incubated in a humidified 37°C CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.
-
Enzyme and Substrate: An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a precipitating substrate (e.g., BCIP/NBT).
-
Spot Visualization and Counting: The resulting spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISPOT reader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathway for this compound-induced IFN-γ production in NK cells.
Caption: Standard workflow for the quantification of IFN-γ using ELISA.
Caption: Experimental workflow for the ELISPOT assay to detect IFN-γ secreting cells.
References
- 1. Frontiers | this compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ [frontiersin.org]
- 2. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of astragaloside IV on IFN-gamma level and prolonged airway dysfunction in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astragalus Saponins, Astragaloside VII and Newly Synthesized Derivatives, Induce Dendritic Cell Maturation and T Cell Activation [mdpi.com]
Meta-analysis of Astragaloside III: A Comparative Guide for Researchers
A comprehensive review of the existing preclinical data on Astragaloside III reveals a promising natural compound with significant anti-cancer and immunomodulatory properties. Despite the wealth of preclinical evidence, a notable gap exists in clinical research, with no dedicated clinical trials for this compound identified to date. This guide provides a detailed comparison of the available preclinical findings to support further research and drug development initiatives.
This compound, a triterpenoid saponin derived from the medicinal plant Astragalus membranaceus, has been the subject of numerous in vitro and in vivo studies. These investigations have consistently demonstrated its potential in oncology and immunology. However, a randomized, double-blind, placebo-controlled trial on a standardized Astragalus membranaceus root extract for functional knee joint pain is the closest available clinical data, which suggests the potential of astragalosides as a group in inflammatory conditions.[1]
Anti-Cancer Effects of this compound
Preclinical studies have highlighted the anti-tumor activities of this compound across various cancer types. The compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. A summary of the key quantitative data is presented below.
Table 1: Summary of Preclinical Anti-Cancer Studies on this compound
| Cancer Type | Model System | Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| Breast Cancer | MDA-MB-231 & MCF-7 cell lines; Nude mice with MDA-MB-231 xenografts | 10-100 ng/mL (in vitro); 10-20 mg/kg (in vivo) | Intraperitoneal | Reduced viability of MCF-7 cells; Increased apoptosis rate; Significantly reduced tumor weight and volume in mice.[2] | [2] |
| Colon Cancer | CT26 cell line; CT26 tumor-bearing mice | 4-40 nM (in vitro); 50 mg/kg (in vivo) | Intravenous | Increased IFN-γ production in NK cells; Significantly inhibited tumor growth and prolonged survival time.[2] | [2] |
| Non-Small Cell Lung Cancer | A549 & H460 cell lines | Up to 250 µmol/L | In vitro | Significantly inhibited proliferation and increased apoptosis; Down-regulated Bcl-2 and up-regulated Bax expression.[3] | [3] |
Immunomodulatory Effects of this compound
This compound has demonstrated significant immunomodulatory effects, particularly in the context of immunosuppression and enhancing the anti-tumor immune response.
Table 2: Summary of Preclinical Immunomodulatory Studies on this compound
| Model System | Dosage | Key Quantitative Outcomes | Reference |
| Cyclophosphamide-induced immunosuppressive mouse model | Not specified | Had a significant protective effect on the reduction of body weight, immune organ index and hematological indices.[4][5] | [4][5] |
| Hypoxia and LPS-induced macrophage RAW264.7 cell model | Not specified | Reduced the release of NO, TNF-α, and IL-1β; Restored the decrease of ATP caused by hypoxia.[4][5] | [4][5] |
| CT26-bearing mice | 50 mg/kg (i.v.) | Increased NK cell infiltration in tumors; Upregulated NKG2D, IFN-γ, and Fas expression in NK cells.[2] | [2] |
Experimental Protocols
In Vivo Anti-Tumor Study in CT26-Bearing Mice
-
Animal Model: BALB/c mice were subcutaneously injected with CT26 colon carcinoma cells.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound was administered intravenously at a dose of 50 mg/kg every two days for a total of five times.[2]
-
Outcome Measures: Tumor volume was measured regularly. At the end of the experiment, tumors were excised and weighed. Survival time of the mice was also recorded. Infiltration of NK cells and the expression of NKG2D, IFN-γ, and Fas in NK cells within the tumor microenvironment were analyzed by immunohistochemistry and flow cytometry.[2]
In Vitro Apoptosis Assay in Non-Small Cell Lung Cancer Cells
-
Cell Lines: Human lung cancer cell lines A549 and H460 were used.
-
Treatment: Cells were treated with varying concentrations of this compound (up to 250 µmol/L) for 24 hours.[3]
-
Outcome Measures: Cell proliferation was assessed using a CCK-8 assay. Apoptosis was quantified using flow cytometry after Annexin V-FITC and propidium iodide staining. The expression levels of apoptosis-related proteins, such as Bcl-2 and Bax, were determined by Western blotting.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-tumor efficacy of this compound.
References
- 1. Frontiers | Astragalus membranaceus extract reduces functional knee joint pain: a randomized, double-blinded, placebo-controlled trial [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic analysis reveals the molecular mechanism of Astragaloside in the treatment of non-small cell lung cancer by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Anti-Tumor Response of NK Cells by Elevating NKG2D and IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the underlying mechanism of this compound in attenuating immunosuppression via network pharmacology and vitro/vivo pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Astragaloside III: A Guide for Laboratory Professionals
For immediate safety and compliance, treat Astragaloside III as a hazardous chemical waste. Due to its classification for acute oral and aquatic toxicity, it is imperative to follow stringent disposal protocols to prevent harm to personnel and the environment.
This compound, a triterpenoid saponin, requires careful handling and disposal in a laboratory setting. This guide provides essential, step-by-step procedures for the proper management of this compound waste, ensuring the safety of researchers and compliance with environmental regulations.
I. Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is classified as:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute and Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection : Wear safety goggles with side-shields.[1]
-
Hand Protection : Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection : Wear impervious clothing, such as a lab coat.[1]
-
Respiratory Protection : A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]
Ensure a safety shower and eye wash station are readily accessible.[1]
II. Step-by-Step Disposal Procedure
The overriding principle for the disposal of laboratory waste is that no activity should begin without a clear disposal plan.[2] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste collection program.[3][4]
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams. Keep it segregated from non-hazardous trash and other chemical waste types to prevent unintended reactions.[2]
-
Collect solid this compound waste (e.g., unused powder, contaminated consumables like weigh boats and wipes) and liquid waste (e.g., solutions containing this compound) in separate, dedicated containers.
-
Never dispose of this compound down the drain.[3][5] Its high aquatic toxicity poses a significant environmental risk.
Step 2: Waste Collection and Labeling
-
Use appropriate, leak-proof, and compatible containers for waste collection. Plastic is often preferred.[4]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration if in solution.
-
Keep the waste container securely closed except when adding waste.[2][3]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA must be inspected weekly for any signs of leakage.[6]
-
Be aware of the accumulation limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste. For acutely toxic chemicals, this limit may be as low as one quart.[4]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it has been in the SAA for up to one year, contact your institution's EHS or hazardous waste management office to schedule a pickup.[4][6]
-
Do not attempt to treat or neutralize the this compound waste yourself unless you have a specific, validated, and approved protocol from your EHS office.
Step 5: Disposal of Empty Containers
-
A container that held this compound must be handled as hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7] The rinsate should be collected in a designated hazardous waste container.[3]
-
After thorough rinsing, the container labels must be removed or defaced before the container can be disposed of as regular trash or recycled, in accordance with your institution's policies.[3][7]
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[1]
-
Decontaminate the spill surface by scrubbing with alcohol, and dispose of all contaminated materials as hazardous waste.[1]
Experimental Workflow and Decision Making
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical decisions involved in handling waste and spills.
References
- 1. Astragaloside Ⅲ|84687-42-3|MSDS [dcchemicals.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Chemical Waste Disposal [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
